Gulonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-KKQCNMDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174090 | |
| Record name | D-Gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gulonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20246-53-1, 20246-33-7 | |
| Record name | Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gulonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GULONIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HB2H1463Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gulonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Gulonic Acids
D-Gluconic Acid Biosynthesis
The microbial synthesis of D-gluconic acid from D-glucose is a direct oxidation process. In fungi, this conversion is catalyzed by glucose oxidase, while in bacteria, it is mediated by glucose dehydrogenase. srce.hr The most extensively studied and commercially utilized microorganisms for this purpose are the fungus Aspergillus niger and bacteria from the Gluconobacter genus. nih.gov
The primary microorganisms employed for industrial-scale production of D-gluconic acid are Aspergillus niger and Gluconobacter species, each utilizing distinct enzymatic systems for the oxidation of glucose. nih.gov
In fungi like Aspergillus niger, the key enzyme responsible for the conversion of glucose to D-gluconic acid is glucose oxidase (GOD), a flavoprotein predominantly found in the cell wall and extracellular fluid. nih.gov This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with molecular oxygen acting as the electron acceptor and producing hydrogen peroxide as a byproduct. nih.gov The D-glucono-δ-lactone is then hydrolyzed to D-gluconic acid. nih.gov To prevent the accumulation of hydrogen peroxide, which can inhibit the activity of glucose oxidase, catalase is also produced by the fungus to decompose it into water and oxygen. nih.gov
In bacteria such as Gluconobacter oxydans, the oxidation of glucose is primarily catalyzed by glucose dehydrogenase (GDH). nih.gov G. oxydans possesses two distinct pathways for D-gluconic acid synthesis. nih.gov The predominant pathway is located in the periplasmic space and involves a membrane-bound pyrroloquinoline quinone (PQQ)-dependent GDH. nih.gov This enzyme directly oxidizes D-glucose to D-glucono-δ-lactone, which is subsequently converted to D-gluconic acid. nih.gov
A second, less dominant pathway exists in the cytoplasm, utilizing a NADP⁺-dependent glucose dehydrogenase. nih.gov In this pathway, D-glucose that has been transported into the cell is converted to D-gluconic acid. nih.gov The D-gluconic acid produced in the periplasm is the main product, as the activity of the PQQ-dependent GDH is significantly higher than that of the cytoplasmic NADP⁺-dependent GDH. nih.gov
| Enzyme | Microorganism Type | Location | Cofactor | Reaction |
|---|---|---|---|---|
| Glucose Oxidase (GOD) | Fungi (e.g., Aspergillus niger) | Cell wall, Extracellular | FAD | D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂ |
| PQQ-dependent Glucose Dehydrogenase (GDH) | Bacteria (e.g., Gluconobacter oxydans) | Periplasmic membrane | PQQ | D-glucose → D-glucono-δ-lactone |
| NADP⁺-dependent Glucose Dehydrogenase | Bacteria (e.g., Gluconobacter oxydans) | Cytoplasm | NADP⁺ | D-glucose → D-gluconic acid |
D-glucono-δ-lactone is a crucial intermediate in the biosynthesis of D-gluconic acid in both fungal and bacterial pathways. nih.gov It is formed through the enzymatic oxidation of D-glucose. nih.gov This lactone (an internal ester) exists in equilibrium with D-gluconic acid in aqueous solutions. researchgate.net The hydrolysis of D-glucono-δ-lactone to D-gluconic acid can occur spontaneously, particularly under neutral or alkaline conditions. nih.gov However, as the fermentation progresses and D-gluconic acid accumulates, the medium becomes acidic. nih.gov Under these acidic conditions, the hydrolysis is facilitated by the enzyme lactonase (gluconolactonase). nih.gov
While Aspergillus niger and Gluconobacter oxydans are the primary industrial producers, a variety of other microorganisms are also capable of synthesizing D-gluconic acid. srce.hrmdpi.com Several species of the fungal genus Penicillium, such as P. funiculosum and P. variabile, have been shown to produce gluconic acid. srce.hr Additionally, the yeast-like fungus Aureobasidium pullulans has demonstrated the ability to produce gluconic acid, with production favored by increased oxygen transfer rates. nih.govfrontiersin.org
Among bacteria, various species of Pseudomonas are known to produce gluconic acid. srce.hr For instance, in Pseudomonas fluorescens, the periplasmic oxidation of glucose is catalyzed by a membrane-bound glucose dehydrogenase. asm.org Other bacteria capable of this conversion include Zymomonas mobilis and Acetobacter species. srce.hr Genetic modification has also been explored to enhance production in certain bacteria. For example, knocking out the gene for gluconic acid dehydrogenase in Klebsiella pneumoniae blocked the further conversion of gluconic acid and led to its increased accumulation. nih.gov
| Microorganism | Type | Key Enzyme System |
|---|---|---|
| Penicillium species | Fungus | Glucose Oxidase |
| Aureobasidium pullulans | Fungus | Glucose Oxidase |
| Pseudomonas species | Bacteria | Glucose Dehydrogenase |
| Zymomonas mobilis | Bacteria | Glucose Dehydrogenase |
| Acetobacter species | Bacteria | Glucose Dehydrogenase |
| Klebsiella pneumoniae (modified) | Bacteria | Glucose Dehydrogenase |
The biosynthesis of D-gluconic acid is a tightly regulated process influenced by several environmental and nutritional factors. The key regulatory parameters include pH, dissolved oxygen levels, and substrate concentration. srce.hrnih.gov
In fungal systems like Aspergillus niger, the pH of the fermentation medium is a critical factor. The optimal pH for gluconic acid production is typically between 4.5 and 6.0. nih.govnih.gov A pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, leading to the production of other organic acids like citric acid instead of gluconic acid. srce.hrnih.gov As gluconic acid is produced, it must be neutralized to maintain the optimal pH range and prevent the inactivation of glucose oxidase. srce.hr
High levels of dissolved oxygen are essential for the glucose oxidase-catalyzed reaction in fungi, as oxygen is a primary substrate. srce.hrnih.gov Increasing the oxygen concentration can enhance the yield of gluconic acid and reduce the formation of byproducts. nih.govfrontiersin.org
In bacterial systems such as Gluconobacter oxydans, the production of gluconic acid is also sensitive to pH and glucose concentration. The periplasmic glucose oxidation pathway is dominant at glucose concentrations above 15 mM and a pH below 3.5. nih.govfrontiersin.org Below a pH of 2.5, the production of gluconic acid is significantly repressed. researchgate.net Similar to fungi, a high rate of oxygen transfer is crucial for efficient gluconic acid production in bacteria. nih.govfrontiersin.org The availability of nutrients, such as nitrogen and phosphorus sources, also plays a role in regulating the growth of the microorganisms and, consequently, the production of gluconic acid. srce.hrnih.gov
Regulation of D-Gluconic Acid Biosynthesis in Microbial Systems
pH Dependence of Production
The pH of the fermentation medium is a critical factor that significantly influences microbial growth and the enzymatic reactions involved in the production of sugar acids. atlas-scientific.com Optimal pH levels are essential for maximizing the efficiency of enzymes that catalyze the conversion of substrates into gulonic acid. atlas-scientific.com For instance, in the fermentation of glucose, a drop in pH, making the environment more acidic, can increase the rate of fermentation as the responsible microorganisms are often adapted to low-pH conditions. atlas-scientific.com Studies on related compounds, such as gluconic acid, have shown that specific pH ranges can favor the accumulation of the desired product while minimizing the formation of byproducts. For example, in some microbial systems, a shift in pH can alter the product spectrum from butyrate (B1204436) to ethanol (B145695) production. nih.gov While specific data for this compound production is limited, it is established that maintaining an optimal pH is crucial for the enzymatic activities that would be involved in its synthesis.
The effect of pH on the production of related sugar acids in fermentation processes is often presented in tabular form, illustrating the yield at different pH values.
Table 1: Effect of pH on Volatile Fatty Acid Production from Cassava Wastewater
| pH | VFA Production (mg HAc/L) |
|---|---|
| 5.9 | 2547.72 |
Oxygen Transfer and Concentration Effects
Oxygen availability is another pivotal factor in the biosynthesis of this compound, particularly in aerobic fermentation processes. Adequate oxygen transfer is necessary to support the metabolic activities of microorganisms and the function of oxygen-dependent enzymes. umich.edu In the production of gluconic acid by Gluconobacter oxydans, a strictly aerobic bacterium, proper agitation and aeration are critical to maintain sufficient dissolved oxygen levels for the metabolic pathways to function efficiently. mdpi.com Insufficient oxygen can limit the rate of production, while excessive agitation to increase oxygen transfer can cause shear stress on the microorganisms, potentially reducing their metabolic efficiency. mdpi.com
Research on sodium gluconate fermentation by Aspergillus niger has demonstrated that oxygen-enriched air can shorten fermentation time and increase the yield of the final product. nih.gov This is attributed to an increased volumetric oxygen transfer coefficient, which enhances cell respiration and directs more substrate towards product synthesis rather than biomass formation. nih.gov High oxygen levels can significantly increase the productivity of gluconic acid in fed-batch fermentation. researchgate.net
L-Gulonic Acid Biosynthesis
In many animals and plants, L-gulonic acid is a key intermediate in the pathway for synthesizing L-ascorbic acid. wikipedia.orgnih.gov While plants primarily synthesize ascorbic acid through the L-galactose pathway, the L-gulonic acid pathway is prominent in animals. frontiersin.orgnih.gov
L-Ascorbic Acid Precursor Pathway (Animal and Plant Models)
In animals capable of synthesizing their own Vitamin C, the process begins with glucose. wikipedia.org This pathway, occurring in the liver of most mammals, involves a series of enzymatic steps to convert glucose into L-ascorbic acid, with L-gulonic acid being a central molecule in this transformation. wikipedia.orgtaylorandfrancis.com Plants, on the other hand, predominantly utilize a different pathway starting from D-mannose or L-galactose to produce ascorbic acid. nih.govfrontiersin.org The absence of a functional gene for L-gulonolactone oxidase in humans and some other species, including guinea pigs and bats, renders them unable to complete this final step of ascorbic acid synthesis, thus making it an essential dietary nutrient. wikipedia.orgcaringsunshine.com
Role of L-Hexonate Dehydrogenase (TPN L-hexonate dehydrogenase)
While glucuronate reductase is the primary enzyme cited for the conversion of D-glucuronic acid to L-gulonic acid, other dehydrogenases are involved in the broader metabolism of hexonic acids. TPN-dependent dehydrogenases, for example, are a class of enzymes that utilize NADP+ (TPN) as a cofactor in oxidation-reduction reactions. nih.govnih.gov While the specific role of a TPN L-hexonate dehydrogenase in the direct synthesis of L-gulonic acid from D-glucuronic acid is not as prominently documented as glucuronate reductase, such enzymes are crucial in the interconversion of various sugar acids within the cell.
Lactonization of L-Gulonic Acid to L-Gulonolactone
Following its formation, L-gulonic acid undergoes an intramolecular esterification to form L-gulono-1,4-lactone (also referred to as L-gulonolactone). wikipedia.org This lactonization step is a prerequisite for the final oxidation to L-ascorbic acid. core.ac.uk The enzyme responsible for the subsequent oxidation of L-gulonolactone is L-gulonolactone oxidase, which catalyzes the reaction of the lactone with oxygen to produce 2-keto-L-gulonolactone and hydrogen peroxide. wikipedia.org The 2-keto-L-gulonolactone then spontaneously rearranges to form L-ascorbic acid. wikipedia.org
Table 2: Key Enzymes in the L-Gulonic Acid Biosynthesis Pathway
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| Reduction | D-Glucuronic Acid | Glucuronate Reductase (Aldo-keto reductase) | L-Gulonic Acid |
| Lactonization | L-Gulonic Acid | (Spontaneous/Enzymatic) | L-Gulono-1,4-lactone |
Enzymes Involved in L-Gulonolactone Metabolism
The metabolic pathway converting L-gulonate to L-xylulose involves a series of enzymatic reactions. Key enzymes in this process include L-gulono-1,4-lactone oxidase, L-gulonate 3-dehydrogenase, 3-keto-L-gulonate decarboxylase, and L-xylulose reductase.
L-gulono-1,4-lactone oxidase (GULO) is a key enzyme that catalyzes the conversion of L-gulono-1,4-lactone to L-xylo-hex-3-gulonolactone (2-keto-gulono-γ-lactone) with the concomitant production of hydrogen peroxide. wikiwand.com This product then spontaneously converts to ascorbic acid (Vitamin C). wikiwand.com GULO utilizes FAD as a cofactor. wikiwand.com While this enzyme is functional in most mammals, it is non-functional in humans and guinea pigs due to genetic mutations. wikiwand.com
L-gulonate 3-dehydrogenase (GDH) is an oxidoreductase that catalyzes the NAD+-dependent dehydrogenation of L-gulonate to 3-dehydro-L-gulonate (also known as 3-keto-L-gulonate). wikipedia.orgcreative-enzymes.comoup.com This enzyme belongs to the family of oxidoreductases and is involved in the pentose (B10789219) and glucuronate interconversion pathways. wikipedia.org It can also act on other L-3-hydroxyacids. expasy.org
3-keto-L-gulonate decarboxylase , also known as 3-dehydro-L-gulonate-6-phosphate decarboxylase, is involved in the subsequent step of the pathway. ebi.ac.ukuniprot.orgebi.ac.uk This enzyme catalyzes the decarboxylation of 3-keto-L-gulonate, leading to the formation of L-xylulose. youtube.com
L-xylulose reductase (DCXR) catalyzes the final step in this pathway, the reduction of L-xylulose to xylitol, utilizing NADPH as a cofactor. wikipedia.orgnih.govuniprot.org This enzyme is also capable of acting on other pentoses, tetroses, trioses, and alpha-dicarbonyl compounds. wikipedia.orguniprot.org A deficiency in L-xylulose reductase activity in humans leads to an inborn error of metabolism known as pentosuria, characterized by the excessive excretion of L-xylulose in the urine. wikipedia.orggenecards.org
| Enzyme | EC Number | Substrate | Product | Cofactor |
| L-gulono-1,4-lactone oxidase (GULO) | 1.1.3.8 | L-gulono-1,4-lactone | L-xylo-hex-3-gulonolactone | FAD |
| L-gulonate 3-dehydrogenase (GDH) | 1.1.1.45 | L-gulonate | 3-dehydro-L-gulonate | NAD+ |
| 3-keto-L-gulonate decarboxylase | 4.1.1.85 | 3-keto-L-gulonate-6-phosphate | L-xylulose-5-phosphate | - |
| L-xylulose reductase (DCXR) | 1.1.1.10 | L-xylulose | Xylitol | NADPH |
Intermediacy of 2-Keto-L-Gulonic Acid (2-KLG)
2-keto-L-gulonic acid (2-KLG) is a crucial intermediate in the industrial production of Vitamin C. encyclopedia.pubnih.gov Its biosynthesis is a significant area of research, with a focus on microbial fermentation processes.
Microbial Production of 2-KLG from D-Sorbitol (e.g., Gluconobacter oxydans, Ketogulonicigenium vulgare)
The microbial production of 2-KLG from D-sorbitol is a well-established industrial process, often involving a two-step fermentation. encyclopedia.pub In the first step, Gluconobacter oxydans efficiently converts D-sorbitol to L-sorbose. encyclopedia.pub This bioconversion is rapid, with high yields reported. encyclopedia.pub The second step involves the conversion of L-sorbose to 2-KLG. encyclopedia.pub This is often achieved through a mixed culture system of Ketogulonicigenium vulgare and a companion strain, such as Bacillus megaterium. nih.gov K. vulgare is the primary producer of 2-KLG from L-sorbose. nih.govnih.gov Some strains of Gluconobacter, such as Gluconobacter melanogenus, have also been mutated to produce significant amounts of 2-KLG from both L-sorbose and D-sorbitol. tandfonline.com Research has also explored the potential for a single-step fermentation process using genetically engineered Gluconobacter oxydans strains. nih.govresearchgate.net For instance, a mutant strain of G. melanogenus was developed that could produce approximately 60 g of 2-KLG per liter from 100 g of D-sorbitol per liter. tandfonline.com
2,5-Diketo-D-gluconic acid (2,5-DKG) Pathway to 2-KLG
An alternative pathway for 2-KLG production involves the intermediate 2,5-diketo-D-gluconic acid (2,5-DKG). nih.gov This pathway starts from D-glucose, which is converted to 2,5-DKG. Subsequently, 2,5-DKG is transformed into 2-KLG by the enzyme 2,5-DKG reductase. nih.gov This pathway has been explored for the direct one-step fermentation of 2-KLG from D-glucose using recombinant microorganisms. nih.gov For example, recombinant Erwinia herbicola expressing the 2,5-DKG reductase gene from Corynebacterium sp. has been used for this purpose. nih.gov Gluconobacter oxydans is also a notable producer of 2,5-DKG from D-glucose. nih.gov
Enzymatic Conversions in 2-KLG Production (e.g., Sorbose Dehydrogenase, Sorbosone Dehydrogenase, 2,5-DKG Reductase)
Several key enzymes are involved in the microbial production of 2-KLG. In the pathway from D-sorbitol, the primary enzymes are sorbitol dehydrogenase, sorbose dehydrogenase, and sorbosone dehydrogenase. researchgate.net
Sorbitol Dehydrogenase (SLDH): This enzyme catalyzes the initial conversion of D-sorbitol to L-sorbose. researchgate.net
Sorbose Dehydrogenase (SDH): This enzyme is crucial for the conversion of L-sorbose to L-sorbosone. researchgate.net Some sorbose dehydrogenases can also directly convert L-sorbose to 2-KLG. frontiersin.org
Sorbosone Dehydrogenase (SNDH): This enzyme catalyzes the oxidation of L-sorbosone to 2-KLG. researchgate.netacs.orgresearchgate.net It is a key enzyme in the final step of 2-KLG biosynthesis in many microorganisms. acs.orgresearchgate.net
2,5-DKG Reductase: In the 2,5-DKG pathway, this enzyme is responsible for the conversion of 2,5-DKG to 2-KLG. nih.gov
Metabolic Defects and Cross-Feeding in Mixed Cultures for 2-KLG Production
The industrial production of 2-KLG often relies on a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, such as Bacillus megaterium. nih.gov This is due to the metabolic defects of K. vulgare, which is unable to synthesize certain essential growth factors. mdpi.com The companion bacterium provides these necessary nutrients, a phenomenon known as cross-feeding. mdpi.com Bacillus species, for example, can supply purines, vitamins, and other growth-promoting factors that K. vulgare requires for robust growth and efficient 2-KLG production. mdpi.com This symbiotic relationship is essential for the high yields of 2-KLG achieved in industrial fermentations. mdpi.com Similarly, mixed cultures of different Gluconobacter species have been shown to be more efficient in producing 2-KLG from D-sorbitol than single cultures. nih.gov
This compound Degradation and Catabolism
The degradation of this compound is part of the broader uronic acid pathway, which is involved in the metabolism of various sugar acids. youtube.com In this pathway, L-gulonic acid can be converted to L-xylulose through a series of enzymatic reactions. youtube.com The catabolism of glucuronic acid can lead to the formation of L-gulonate, which then serves as a branch point. youtube.com From L-gulonate, the pathway can either lead to the synthesis of ascorbic acid or proceed towards catabolism into the pentose phosphate (B84403) pathway. youtube.com The degradation of gluconic acid in prokaryotes is well-characterized and typically involves phosphorylation by gluconokinase. hmdb.ca
Microbial Metabolism of D-Gluconic Acid
Pathways in Yeast (Saccharomyces cerevisiae)
In the well-studied yeast Saccharomyces cerevisiae, the metabolism of D-gluconic acid is initiated by its phosphorylation to 6-phosphogluconate. This crucial first step is catalyzed by the enzyme gluconokinase and requires the expenditure of one molecule of ATP. The product, 6-phosphogluconate, is a direct intermediate of the pentose phosphate pathway (PPP), a vital metabolic route responsible for generating NADPH and precursors for nucleotide biosynthesis.
The uptake of gluconate into the yeast cell is an active process that requires energy. The expression of the primary gluconokinase enzyme is inducible, meaning it increases in the presence of gluconate.
Table 1: Key Enzymes and Reactions in D-Gluconic Acid Metabolism in Saccharomyces cerevisiae
| Enzyme | Reaction | Pathway Involvement |
|---|---|---|
| Gluconokinase | D-gluconic acid + ATP → 6-phosphogluconate + ADP | Entry into Pentose Phosphate Pathway |
Pathways in Lactic Acid Bacteria and Acetic Acid Bacteria (Lactobacillus, O. oeni, Acetobacter)
Lactic acid bacteria (LAB) and acetic acid bacteria (AAB) employ various strategies for the metabolism of D-gluconic acid. In many Lactobacillus species, D-gluconate is phosphorylated to 6-phosphogluconate by a specific gluconokinase, thereby funneling it into the pentose phosphate pathway.
Oenococcus oeni, a key bacterium in the malolactic fermentation of wine, also possesses the enzymatic machinery to phosphorylate D-gluconic acid and direct it into the pentose phosphate pathway. The metabolism of gluconate by O. oeni can have a notable impact on the sensory characteristics of the final wine product.
Acetic acid bacteria, such as members of the Acetobacter genus, are characterized by their oxidative metabolism. They can oxidize D-gluconate at different positions to yield products like 2-keto-D-gluconate and 5-keto-D-gluconate. These keto-gluconates can be further metabolized.
Involvement of Pentose Phosphate Pathway and TCA Cycle
The pentose phosphate pathway (PPP) serves as the principal catabolic route for D-gluconic acid in a multitude of microorganisms. Following its conversion to 6-phosphogluconate, the PPP proceeds through an oxidative phase, yielding NADPH and ribulose-5-phosphate. The non-oxidative phase of the PPP then interconverts these five-carbon sugars into intermediates of the glycolytic pathway, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.
While D-gluconic acid does not directly enter the tricarboxylic acid (TCA) cycle, the intermediates generated from its catabolism via the PPP can be shunted into glycolysis and subsequently enter the TCA cycle. For instance, glyceraldehyde-3-phosphate and fructose-6-phosphate can be converted to pyruvate (B1213749), which is then oxidatively decarboxylated to acetyl-CoA, the primary entry substrate for the TCA cycle. This metabolic connection allows for the complete oxidation of D-gluconic acid, maximizing the generation of cellular energy in the form of ATP.
L-Gulonic Acid Degradation Pathways
L-Gulonic acid is a key intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in most animals; however, humans and some other species lack the terminal enzyme of this pathway, L-gulonolactone oxidase. The microbial degradation pathways for L-gulonic acid are not as extensively characterized as those for its D-isomer.
In certain bacteria, L-gulonate degradation can be initiated by its conversion to L-xylulose. L-xylulose can then be phosphorylated to L-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. An alternative pathway may involve the oxidation of L-gulonate to 3-keto-L-gulonate, followed by a decarboxylation step.
Research has identified specific enzymes capable of acting on L-gulonate in some bacterial species. For example, a uronate dehydrogenase found in Pseudomonas sp. has been shown to have activity towards L-gulonate.
Enzymatic Systems and Biocatalysis for Gulonic Acid Production and Transformation
Glucose Oxidase and Catalase Systems in D-Gluconic Acid Production
The enzymatic production of D-gluconic acid from D-glucose is primarily mediated by glucose oxidase (GOx), a flavoprotein enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂), using molecular oxygen as the electron acceptor mdpi.comnih.govmdpi.com. The D-glucono-δ-lactone is subsequently hydrolyzed, either spontaneously or enzymatically by gluconolactonase, to form D-gluconic acid mdpi.comnih.govnih.gov.
A significant challenge in this process is the generation of hydrogen peroxide, which can inactivate glucose oxidase itself and potentially lead to undesirable side reactions rsc.orgua.es. To mitigate this, glucose oxidase is often coupled with catalase (CAT). Catalase efficiently decomposes hydrogen peroxide into water and oxygen, thereby maintaining GOx activity and regenerating oxygen for the oxidation reaction nih.govrsc.orgua.es. This synergistic GOx-CAT system is highly effective for D-gluconic acid production, with studies demonstrating high conversion rates (up to 96-100%) and productivities mdpi.comresearchgate.net. Various strategies for combining these enzymes include using free enzymes, independently immobilized enzymes, or co-immobilized enzymes, with co-immobilization often leading to improved efficiency and stability rsc.orgua.esresearchgate.net. For instance, co-immobilized GOx and CAT systems have achieved D-gluconic acid productivities in the range of 5.46 to 10.89 g L⁻¹ h⁻¹ mdpi.comresearchgate.net.
Glucose Dehydrogenase and Gluconate Dehydrogenase Characterization
Beyond glucose oxidase, other enzymes play crucial roles in the metabolism and production of gluconic acid and its derivatives.
Glucose Dehydrogenase (GDH) : This enzyme catalyzes the oxidation of D-glucose to D-gluconic acid, often utilizing NAD(P)⁺ as a cofactor nih.govnih.govnih.gov. Membrane-bound PQQ-dependent glucose dehydrogenases (mGDH) are particularly significant in acetic acid bacteria (AAB) like Gluconobacter species, where they are responsible for the majority of D-gluconic acid production from D-glucose frontiersin.orgsrce.hr. For example, a membrane-bound glucose dehydrogenase from Arthrobacter globiformis C224, characterized for 2-ketogluconic acid production, showed an optimum activity at pH 5.0 and 45 °C, with a specific activity of 88.1 U/mg nih.gov. Another study identified a PQQ-dependent mGDH from Pseudomonas plecoglossicida JUIM01, which exhibited a specific activity of 16.85 U/mg, optimal conditions at pH 6.0 and 35 °C, and required Ca²⁺ for activity nih.gov. GDHs are also employed in whole-cell biocatalysis for co-production, such as the simultaneous synthesis of allitol (B117809) and D-gluconic acid nih.gov.
Gluconate Dehydrogenase (GADH) : GADH enzymes are involved in the further metabolism of gluconic acid, typically catalyzing its oxidation to keto-gluconic acids, such as 2-keto-D-gluconate tandfonline.comoup.comnih.govtandfonline.com. For instance, a D-gluconate dehydrogenase from Gluconobacter dioxyacetonicus was purified and characterized, showing strict substrate specificity for D-gluconate with an apparent Michaelis constant (Km) of 2.2 mM. This enzyme had optimal activity at pH 6.0 and 40 °C and possessed subunits with molecular weights of 64,000, 45,000, and 21,000 Da oup.comtandfonline.com. Another study identified three phylogenetically distinct membrane-bound GADHs from Gluconobacter species, with varying optimal pH and Km values, highlighting their diverse biochemical properties and biotechnological potential for 2-keto-D-gluconate production nih.gov. A NAD(P)-dependent gluconate 5-dehydrogenase from Thermotoga maritima MSB8 demonstrated thermostability, with optimal activity at pH 9.0 and 60 °C, preferring NADP⁺ as a cofactor semanticscholar.org.
Engineering of Microbial Strains for Enhanced Gulonic Acid Yields
The development of robust microbial strains through metabolic engineering and directed evolution is crucial for improving the efficiency and economic viability of this compound production.
Immobilized Enzyme and Whole-Cell BiocatalysisImmobilization of enzymes or the use of whole microbial cells as biocatalysts offers several advantages, including enzyme reusability, enhanced stability, and simplified downstream processing.
Immobilized Enzymes : Glucose oxidase has been successfully immobilized on various supports, such as magnetic nanoparticles, silica, and ion-exchange resins, to improve its stability and reusability acs.orgaidic.itresearchgate.net. For example, GOx immobilized on modified magnetic nanoparticles achieved an 88% gluconic acid yield and demonstrated good stability, with optimal D-glucose concentration at 3.68 mmol/L aidic.it. Co-immobilized GOx and CAT systems have also been developed, often using techniques like cross-linking (e.g., with genipin) to bring the enzymes into closer proximity and enhance efficiency mdpi.comresearchgate.net. These immobilized systems can achieve high glucose conversion rates and productivities, making them attractive for industrial applications mdpi.comresearchgate.netresearchgate.net.
Whole-Cell Biocatalysis : Utilizing whole microbial cells as biocatalysts leverages the cell's inherent metabolic machinery. Engineered Escherichia coli strains have been developed for the co-production of D-gluconic acid and other compounds, demonstrating efficient conversion from various substrates nih.govresearchgate.net. For example, a recombinant E. coli co-expressing glucose dehydrogenase (GDH) and other enzymes achieved significant yields of D-gluconic acid and allitol from glucose and fructose (B13574) nih.govresearchgate.net.
Enzymatic Conversion of D-Gluconic Acid to Other Compounds (e.g., Glucaric Acid)
D-gluconic acid can serve as a precursor for the synthesis of other valuable chemicals. A notable example is D-glucaric acid, identified as a "Top Value-Added Chemical from Biomass" by the U.S. Department of Energy mit.edumit.edumdpi.com. Biosynthetic routes for D-glucaric acid from D-glucose have been engineered in microorganisms like E. coli and Saccharomyces cerevisiae. These pathways typically involve enzymes such as myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh) mit.edumdpi.comresearchgate.netresearchgate.net. For instance, a pathway engineered in E. coli co-expressing these genes enabled the production of D-glucaric acid from glucose mdpi.com. Metabolic engineering strategies, including directed evolution of MIOX and the deletion of genes like pgi and zwf to prevent glucose catabolism, have been applied to improve D-glucaric acid productivity and yield mit.edumit.edu.
Compound List:
this compound
D-gluconic acid
Glucose
D-glucose
D-glucono-δ-lactone
Hydrogen peroxide (H₂O₂)
Water
Oxygen
2-keto-D-gluconate
5-keto-D-gluconate
2,5-diketo-D-gluconate
D-glucaric acid
D-gluconate lactone
D-gluconate
D-xylonic acid
D-galacturonic acid
D-tagaturonic acid
D-altronic acid
D-xylaric acid
Myo-inositol
Myo-inositol-1-phosphate
Myo-inositol-1-phosphate synthase (Ino1)
Myo-inositol oxygenase (MIOX)
Uronate dehydrogenase (Udh)
Glucose oxidase (GOx)
Catalase (CAT)
Gluconolactonase
Glucose dehydrogenase (GDH)
Gluconate dehydrogenase (GADH)
2-keto-D-gluconate dehydrogenase (2KGDH)
Gluconate 5-dehydrogenase
PQQ-dependent glucose dehydrogenase (mGDH)
PQQ-dependent gluconate 5-dehydrogenase
NAD(P)-dependent gluconate 5-dehydrogenase (TmGNDH)
Ribitol dehydrogenase (RDH)
Formate dehydrogenase (FDH)
D-psicose-3-epimerase (DPEase)
Allitol
Erythorbic acid
Cellobiose
Enzymatic Reactions in L-Gulonic Acid and 2-Keto-L-Gulonic Acid Conversion
The interconversion between L-gulonic acid and 2-keto-L-gulonic acid (2-KGA) is a key aspect of several metabolic pathways, most notably in the biosynthesis of ascorbic acid (Vitamin C) nih.govmicrobenotes.commdpi.com. These transformations are mediated by specific oxidoreductase enzymes, including 2-ketoaldonate reductases and sorbosone dehydrogenases.
2-Ketoaldonate Reductases
2-Ketoaldonate reductases (2-KLG reductases) are enzymes capable of catalyzing the reduction of 2-keto-L-gulonic acid. This reaction typically involves the conversion of 2-KGA to L-idonic acid, utilizing NADPH as a preferred coenzyme nih.govfrontiersin.orgfrontiersin.org. For instance, Vv2KGR, an aldo-keto reductase identified in Vitis vinifera (grapevine), efficiently reduces 2-keto-L-gulonic acid to L-idonic acid, utilizing NADPH nih.gov. Similarly, an unspecific bacterial D-gluconate 2-dehydrogenase has been described with activity towards 2-keto-L-gulonic acid, using NADP+/NADPH as a cofactor frontiersin.org. In Escherichia coli, the yiaE gene encodes a 2-ketoaldonate reductase that also catalyzes the conversion of 2-KLG to L-idonic acid nih.govfrontiersin.org. These enzymes are crucial in pathways where 2-KGA is further metabolized, for example, in the degradation of D-glucuronic acid in fungi frontiersin.org or in the biosynthesis of L-tartaric acid in plants nih.gov.
Table 1: Activity of Selected 2-Ketoaldonate Reductases
| Enzyme Name | Source Organism | Substrate Reduced | Product Formed | Preferred Cofactor | Reference |
| Vv2KGR | Vitis vinifera | 2-keto-L-gulonic acid | L-idonic acid | NADPH | nih.gov |
| yiaE | Escherichia coli | 2-keto-L-gulonic acid | L-idonic acid | NADP+/NADPH | frontiersin.org |
| GluC | Aspergillus niger | 2-keto-L-gulonic acid | L-idonic acid | NADH | frontiersin.org |
| GLUD | Aspergillus niger | 2-keto-L-gulonic acid | L-idonic acid | NADH | frontiersin.org |
Note: Activity and cofactor preference can vary based on specific enzyme isoforms and assay conditions.
Role of L-Sorbosone Dehydrogenase
L-Sorbosone dehydrogenase (SNDH) plays a critical role in the conversion of L-sorbosone to 2-keto-L-gulonic acid (2-KGA) mdpi.comnih.govresearchgate.net. This enzyme is part of a sequence initiated by the oxidation of L-sorbose. In Gluconobacter oxydans, a unique quinoprotein dehydrogenase, identified as L-sorbose/L-sorbosone dehydrogenase, catalyzes both the conversion of L-sorbose to L-sorbosone and the subsequent oxidation of L-sorbosone to 2-KGA nih.govtandfonline.com. This single enzyme facilitates the two-step oxidation process, with L-sorbosone acting as an intermediate nih.govtandfonline.com.
Furthermore, Ketogulonicigenium vulgare possesses multiple sorbosone dehydrogenases (SNDHs), including GSNDH (glucose/sorbosone dehydrogenase) and SNDH, which are involved in transforming L-sorbosone into 2-KGA mdpi.comnih.gov. The efficient conversion of L-sorbosone to 2-KGA by SNDHs is essential for the industrial production of Vitamin C mdpi.comresearchgate.net. Some SNDHs have also been shown to produce L-ascorbic acid directly from L-sorbosone, alongside 2-KGA, when using artificial electron acceptors asm.org.
Table 2: Enzymes Involved in L-Sorbose to 2-KGA Conversion
| Enzyme Class/Name | Primary Function | Substrates Involved | Products Formed | Key Organisms/References |
| L-Sorbose Dehydrogenase (SDH) | Oxidizes L-sorbose to L-sorbosone | L-sorbose | L-sorbosone | G. oxydans nih.govresearchgate.nettandfonline.com |
| L-Sorbosone Dehydrogenase (SNDH) | Oxidizes L-sorbosone to 2-keto-L-gulonic acid (2-KGA) | L-sorbosone | 2-keto-L-gulonic acid | K. vulgare, G. oxydans mdpi.comnih.govresearchgate.nettandfonline.comnih.gov |
| Sorbose/Sorbosone Dehydrogenase (SSDH) | Catalyzes both L-sorbose to L-sorbosone and L-sorbosone to 2-KGA | L-sorbose, L-sorbosone | L-sorbosone, 2-keto-L-gulonic acid | K. vulgare mdpi.comnih.gov |
Note: The "sorbosone pathway" describes the sequential oxidation of L-sorbose to L-sorbosone, and then to 2-KGA nih.gov.
Compound Name List
2-keto-L-gulonic acid (2-KGA)
L-gulonic acid
L-idonic acid
L-sorbose
L-sorbosone
L-ascorbic acid (L-Asc, Vitamin C)
D-glucuronic acid
D-gluconic acid
2,5-diketo-D-gluconic acid (2,5-DKG)
L-tartaric acid
L-xylose
Gluconic acid
D-sorbitol
D-glucose
D-fructose
L-gulono-γ-lactone
6-phosphogluconolactone
L-gulonic acid 6-phosphate
L-threo-tetruronate
Glycoaldehyde
5-keto-D-gluconic acid
Pyrroloquinoline quinone (PQQ)
Flavin adenine (B156593) dinucleotide (FAD)
Nicotinamide (B372718) adenine dinucleotide (NADH)
Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH)
Nicotinamide adenine dinucleotide phosphate (NADPH)
Nicotinamide adenine dinucleotide (NAD+)
Nicotinamide adenine dinucleotide phosphate (NADP+)
2,6-dichloroindophenol (B1210591) (DCIP)
Phenazine methosulfate (PMS)
Cytochrome c
Benzoquinone
Hydroxypyruvate
Glyoxylate
Formaldehyde3.
The interconversion and metabolic fate of this compound and its derivatives are governed by a sophisticated array of enzymatic systems. These biocatalysts are fundamental to various biochemical pathways, including the synthesis of essential compounds like Vitamin C. The following sections delve into the specific enzymatic reactions that facilitate the conversion between L-gulonic acid and 2-keto-L-gulonic acid.
Enzymatic Reactions in L-Gulonic Acid and 2-Keto-L-Gulonic Acid Conversion
The transformation between L-gulonic acid and 2-keto-L-gulonic acid (2-KGA) represents a critical juncture in metabolic processes, particularly in the biosynthesis of ascorbic acid (Vitamin C) nih.govmicrobenotes.commdpi.com. These conversions are orchestrated by specific oxidoreductase enzymes, such as 2-ketoaldonate reductases and sorbosone dehydrogenases.
2-Ketoaldonate Reductases
2-Ketoaldonate reductases (2-KLG reductases) are enzymes that catalyze the reduction of 2-keto-L-gulonic acid. This reaction typically results in the formation of L-idonic acid, with NADPH often serving as the preferred coenzyme nih.govfrontiersin.orgfrontiersin.org. For example, Vv2KGR, an aldo-keto reductase identified in Vitis vinifera (grapevine), efficiently catalyzes the reduction of 2-keto-L-gulonic acid to L-idonic acid, utilizing NADPH nih.gov. Similarly, an unspecific bacterial D-gluconate 2-dehydrogenase has been documented to exhibit activity towards 2-keto-L-gulonic acid, employing NADP+/NADPH as a cofactor frontiersin.org. In Escherichia coli, the yiaE gene encodes a 2-ketoaldonate reductase that also facilitates the conversion of 2-KLG to L-idonic acid nih.govfrontiersin.org. These enzymes are vital in metabolic pathways where 2-KGA undergoes further processing, such as in the degradation of D-glucuronic acid in fungi frontiersin.org or in the biosynthesis of L-tartaric acid in plants nih.gov.
Table 1: Activity of Selected 2-Ketoaldonate Reductases
| Enzyme Name | Source Organism | Substrate Reduced | Product Formed | Preferred Cofactor | Reference |
| Vv2KGR | Vitis vinifera | 2-keto-L-gulonic acid | L-idonic acid | NADPH | nih.gov |
| yiaE | Escherichia coli | 2-keto-L-gulonic acid | L-idonic acid | NADP+/NADPH | frontiersin.org |
| GluC | Aspergillus niger | 2-keto-L-gulonic acid | L-idonic acid | NADH | frontiersin.org |
| GLUD | Aspergillus niger | 2-keto-L-gulonic acid | L-idonic acid | NADH | frontiersin.org |
Note: Enzyme activity and cofactor preference can vary depending on specific enzyme isoforms and the experimental assay conditions.
Role of L-Sorbosone Dehydrogenase
L-Sorbosone dehydrogenase (SNDH) plays a crucial role in the conversion of L-sorbosone to 2-keto-L-gulonic acid (2-KGA) mdpi.comnih.govresearchgate.net. This enzyme is part of a metabolic sequence that begins with the oxidation of L-sorbose. In Gluconobacter oxydans, a distinct quinoprotein dehydrogenase, identified as L-sorbose/L-sorbosone dehydrogenase, catalyzes both the transformation of L-sorbose into L-sorbosone and the subsequent oxidation of L-sorbosone to 2-KGA nih.govtandfonline.com. This single enzyme facilitates a two-step oxidation process, with L-sorbosone acting as an intermediate nih.govtandfonline.com.
Furthermore, Ketogulonicigenium vulgare possesses multiple sorbosone dehydrogenases (SNDHs), including GSNDH (glucose/sorbosone dehydrogenase) and SNDH, which are involved in the conversion of L-sorbosone to 2-KGA mdpi.comnih.gov. The efficient conversion of L-sorbosone to 2-KGA by SNDHs is integral to the industrial production of Vitamin C mdpi.comresearchgate.net. Some SNDHs have also been observed to directly produce L-ascorbic acid from L-sorbosone, in addition to 2-KGA, when utilizing artificial electron acceptors asm.org.
Table 2: Enzymes Involved in L-Sorbose to 2-KGA Conversion
| Enzyme Class/Name | Primary Function | Substrates Involved | Products Formed | Key Organisms/References |
| L-Sorbose Dehydrogenase (SDH) | Oxidizes L-sorbose to L-sorbosone | L-sorbose | L-sorbosone | G. oxydans nih.govresearchgate.nettandfonline.com |
| L-Sorbosone Dehydrogenase (SNDH) | Oxidizes L-sorbosone to 2-keto-L-gulonic acid (2-KGA) | L-sorbosone | 2-keto-L-gulonic acid | K. vulgare, G. oxydans mdpi.comnih.govresearchgate.nettandfonline.comnih.gov |
| Sorbose/Sorbosone Dehydrogenase (SSDH) | Catalyzes both L-sorbose to L-sorbosone and L-sorbosone to 2-KGA | L-sorbose, L-sorbosone | L-sorbosone, 2-keto-L-gulonic acid | K. vulgare mdpi.comnih.gov |
Note: The "sorbosone pathway" describes the sequential oxidation of L-sorbose to L-sorbosone, followed by its conversion to 2-KGA nih.gov.
Compound Name List
2-keto-L-gulonic acid (2-KGA)
L-gulonic acid
L-idonic acid
L-sorbose
L-sorbosone
L-ascorbic acid (L-Asc, Vitamin C)
D-glucuronic acid
D-gluconic acid
2,5-diketo-D-gluconic acid (2,5-DKG)
L-tartaric acid
L-xylose
Gluconic acid
D-sorbitol
D-glucose
D-fructose
L-gulono-γ-lactone
6-phosphogluconolactone
L-gulonic acid 6-phosphate
L-threo-tetruronate
Glycoaldehyde
5-keto-D-gluconic acid
Pyrroloquinoline quinone (PQQ)
Flavin adenine dinucleotide (FAD)
Nicotinamide adenine dinucleotide (NADH)
Nicotinamide adenine dinucleotide phosphate (NADPH)
Nicotinamide adenine dinucleotide (NAD+)
Nicotinamide adenine dinucleotide phosphate (NADP+)
2,6-dichloroindophenol (DCIP)
Phenazine methosulfate (PMS)
Cytochrome c
Benzoquinone
Hydroxypyruvate
Pyruvate
Glyoxylate
Methanol
Formaldehyde
Chemical Synthesis and Derivatization of Gulonic Acids
Conventional Chemical Synthesis Routes for D-Gluconic Acid
D-Gluconic acid is primarily derived from the oxidation of D-glucose. Historically, chemical oxidation methods were employed before the widespread adoption of biotechnological processes. These chemical routes often utilize metal catalysts and various oxidizing agents.
Oxidation Methods (e.g., Electrochemical, Heterogeneous Catalysis)
Heterogeneous Catalysis: The catalytic oxidation of glucose to D-gluconic acid using molecular oxygen (O₂) as the oxidant in aqueous solutions has garnered significant attention as a greener alternative to traditional methods. This approach leverages heterogeneous catalysts, often noble metals supported on various materials, to achieve high selectivity and yields under controlled conditions. Base-free conditions are particularly desirable to avoid salt formation and simplify downstream processing rsc.orgcardiff.ac.ukrsc.org.
Aerobic Oxidation: Supported metal catalysts, particularly gold (Au), platinum (Pt), and palladium (Pd), are highly effective for the aerobic oxidation of glucose to gluconic acid rsc.orgcardiff.ac.ukd-nb.inforesearchgate.netcjcatal.comacs.orgresearchgate.net. These reactions can be carried out in aqueous media, often under mild temperatures and atmospheric or slightly elevated oxygen pressures. The choice of support material (e.g., activated carbon, TiO₂, Al₂O₃) and catalyst preparation method significantly influences catalytic activity and selectivity rsc.orgcardiff.ac.ukacs.org. For instance, gold nanoparticles supported on ordered mesoporous carbon (CMK-3) have demonstrated high activity and selectivity under base-free conditions acs.org. Palladium catalysts, often supported on carbon (Pd/C), are also effective, with some systems showing high yields even at room temperature and atmospheric pressure researchgate.netresearchgate.net.
Electrochemical Oxidation: Electrochemical methods offer another avenue for glucose oxidation to gluconic acid. This approach utilizes an electric current to drive the oxidation reaction, often employing electrodes made of noble metals like gold or platinum. The product distribution can be tuned by controlling the electrode potential and mass transport conditions acs.orgchemrxiv.orgresearchgate.netua.esfrontiersin.orggoogle.com. For example, glucose oxidation on a gold electrode at specific potentials can selectively yield gluconic acid chemrxiv.org. TEMPO-catalyzed electro-oxidation on graphite (B72142) felt has also shown promise for selective conversion to gluconate frontiersin.org.
Use of Metal Catalysts (e.g., Palladium, Platinum, Gold)
Noble metal catalysts play a pivotal role in the chemical oxidation of glucose to D-gluconic acid.
Gold (Au) Catalysts: Gold nanoparticles, particularly when supported on materials like TiO₂, activated carbon, or mesoporous carbon, exhibit excellent activity and selectivity for glucose oxidation to gluconic acid, often under base-free conditions rsc.orgcardiff.ac.ukd-nb.inforesearchgate.netacs.orgresearchgate.net. Gold catalysts are known for their ability to selectively oxidize the aldehyde group of glucose to a carboxylic acid, yielding gluconic acid with minimal by-product formation rsc.orgresearchgate.net.
Platinum (Pt) Catalysts: Platinum, often supported on activated carbon (Pt/C), is another effective catalyst for glucose oxidation. However, Pt catalysts can sometimes lead to the formation of uronic acids as by-products when used in oxygen-containing atmospheres, and catalyst deactivation can occur due to platinum oxide formation osti.govacs.org. Bismuth promotion has been shown to improve the performance of Pt catalysts google.com.
Palladium (Pd) Catalysts: Palladium, frequently supported on activated carbon (Pd/C), is widely used for glucose oxidation. Pd catalysts can achieve high yields and selectivities, especially in alkaline media google.comtaylorfrancis.comtandfonline.comgoogle.com. However, gluconic acid can inhibit Pd-catalyzed oxidation in acidic media, necessitating careful pH control tandfonline.com. Bismuth promotion is also beneficial for Pd catalysts google.comgoogle.com. Bimetallic catalysts, such as Pt-Cu, have also been developed to enhance glucaric acid selectivity, though gluconic acid remains a primary product under milder conditions acs.org.
Table 1: Representative Metal-Catalyzed Oxidation of Glucose to D-Gluconic Acid
| Catalyst System | Support | Oxidant | Conditions (Temp, pH, Pressure) | Yield (%) | Selectivity (%) | Reference(s) |
| Au (1 wt%) | SX carbon | O₂ | 70°C, Uncontrolled pH, 3 bar | ~98 | - | d-nb.info |
| Pt | SX carbon | O₂ | 70°C, Uncontrolled pH, 3 bar | ~75 | - | d-nb.info |
| Pd | SX carbon | O₂ | 70°C, Uncontrolled pH, 3 bar | ~73 | - | d-nb.info |
| Pt-Pd-Bi | Activated Charcoal | O₂ | 20-80°C, pH 8.0-11 | 99.5 (as salt) | 99.7 (as salt) | google.com, google.com |
| Au/TiO₂ | TiO₂ | O₂ | 160°C, Base-free, 3 bar O₂ | 89.9 | - | rsc.org, cardiff.ac.uk |
| Pd/C | Carbon | O₂ | Room temp, Atmospheric pressure | 91.2 | >90 | researchgate.net, researchgate.net |
| Pt-Zn alloy | Straw carbon | O₂ | 20°C, Base-free, Atmospheric pressure | 99.9 | 98.9 (gluconic acid) | researchgate.net |
Chemical Synthesis of L-Gulonic Acid and its Lactones
The direct chemical synthesis of L-gulonic acid is less commonly detailed in the literature compared to D-gluconic acid. However, L-gulonic acid is a significant intermediate in the biosynthesis of Vitamin C. Its chemical transformations primarily involve lactonization and esterification.
L-Gulonic acid, like other sugar acids, exists in equilibrium with its cyclic ester forms, lactones. In acidic aqueous solutions, L-gulonic acid undergoes protonation coupled with lactonization, forming both γ- and δ-lactones. The δ-lactone is generally formed more readily than the γ-lactone, which exhibits greater stability researchgate.net. While microbial and enzymatic pathways are dominant for producing 2-keto-L-gulonic acid (a precursor to Vitamin C), chemical methods for L-gulonic acid itself are not as extensively documented as those for D-gluconic acid.
Derivatization of Gulonic Acids
Gulonic acids can be readily derivatized into lactones and esters, which are important for various applications.
Formation of Lactones (e.g., L-Gulono-γ-lactone, D-Glucono-δ-lactone)
D-Glucono-δ-lactone: D-Glucono-δ-lactone (GDL) is a cyclic ester of D-gluconic acid. It can be prepared by the direct crystallization from aqueous solutions of D-gluconic acid usda.govatamanchemicals.comgoogle.com. GDL is also formed as an intermediate or product in the oxidation of D-glucose using various methods, including bromine water oxidation researchgate.netchemicalbook.com. In aqueous solutions, GDL undergoes slow hydrolysis to D-gluconic acid, acting as a gradual acidulant atamanchemicals.com.
L-Gulono-γ-lactone: L-Gulono-γ-lactone is an intermediate in the biosynthesis of Vitamin C in plants and animals, where it is typically formed from L-galactose or related precursors nih.gov. In chemical terms, L-gulonic acid can cyclize to form both γ- and δ-lactones, with the γ-lactone being notably stable researchgate.net.
Table 2: Formation of Gulonic Acid Lactones
| Target Lactone | Precursor Acid | Method/Conditions | Yield (%) | Reference(s) |
| D-Glucono-δ-lactone | D-Gluconic acid | Direct crystallization from aqueous solution | High | usda.gov, atamanchemicals.com, google.com |
| D-Glucono-δ-lactone | D-Glucose | Oxidation with bromine water, followed by esterification with methanol (B129727) (catalytic HCl) | 37% (over two steps) | researchgate.net |
| L-Gulono-γ-lactone | L-Gulonic acid | Acidic aqueous solutions; formation favored at pH < 2.0, with δ-lactone predominating; γ-lactone is more stable. | - | researchgate.net |
| L-Gulono-γ-lactone | L-Galactose (via L-galactono-γ-lactone) | Biosynthesis pathway | - | nih.gov |
Esterification Reactions of 2-Keto-L-Gulonic Acid
2-Keto-L-gulonic acid (2-KLG) is a crucial intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). Esterification of 2-KLG with alcohols, typically methanol or ethanol (B145695), is a key step in this process.
Continuous esterification processes using acidic ion exchangers are commonly employed. These reactions are generally carried out at temperatures ranging from room temperature to 80°C, with residence times typically between 10 to 120 minutes and superficial velocities between 0.5 to 7.5 m/h google.comchemi-tek.com. Alternative methods include esterification in a liquid film on a hot surface with simultaneous water removal, or using pervaporation with zeolite membranes to enhance reaction rates researchgate.netgoogle.com. High yields, such as 95.37%, have been reported for the esterification of 2-KLG with ethanol under optimized conditions researchgate.net.
Table 3: Esterification of 2-Keto-L-Gulonic Acid
| Alcohol | Catalyst | Reactor Type/Method | Temperature (°C) | Residence Time (min) | Superficial Velocity (m/h) | Yield (%) | Reference(s) |
| Methanol/Ethanol | Acidic ion exchanger | Continuous flow | Room temp - 80 | 10 - 120 | 0.5 - 7.5 | High | google.com, chemi-tek.com |
| Ethanol | NaA zeolite membrane | Pervaporation coupling | 55 | - | - | 95.37 | researchgate.net |
| n-Butanol | Sulfuric acid | Thin-film evaporator/Rectification column | 90 - 150 | 30 - 250 seconds | - | High | google.com |
Compound Names Mentioned:
this compound
D-Gluconic acid
L-Gulonic acid
2-Keto-L-Gulonic Acid (2-KLG)
D-Glucono-δ-lactone
L-Gulono-γ-lactone
D-Gluconolactone
L-Gulono-γ-lactone
D-isoascorbic acid
D-arabinose
D-glucaric acid
D-gluconate
L-ascorbic acid
2,5-diketo-D-gluconic acid
2-keto-D-gluconic acid
5-oxo(keto)-D-gluconate (5-KGA)
2,5-dioxo(keto)-D-gluconate (2,5-DKGA)
D-galactose
L-galactose
L-galactono-γ-lactone
D-mannose
GDP-D-mannose
GDP-L-galactose
Glucuronic acid
Xylonic acid
Xylonate
Glucosyl phenylhydrazide
Gluconyl hydrazide
Preparation of other Ketoaldonic Acid Derivatives (e.g., 2,5-DKG)
The synthesis of other ketoaldonic acid derivatives from this compound or related precursors is an area of interest, particularly for compounds like 2-keto-L-gulonic acid (2-KLG), a key intermediate in the industrial production of L-ascorbic acid (Vitamin C). Historically, L-gulonic acid has been converted to 2-keto-L-gulonic acid through oxidation. For instance, oxidation of L-gulonic acid or its salts using chromic acid has been reported to yield 2-keto-L-gulonic acid. google.com This method, while effective, utilizes a heavy metal catalyst, prompting a search for greener alternatives.
Other ketoaldonic acids, such as 2,5-diketo-D-gluconic acid (2,5-DKG), are also significant. While direct synthesis of 2,5-DKG from this compound is not extensively detailed in the reviewed literature, 2,5-DKG is commonly produced from D-glucose via microbial oxidation by various bacteria, including Erwinia herbicola and Gluconobacter species. researchgate.netnih.govnih.gov These bacteria can convert D-glucose to 2,5-DKG, which then serves as a precursor for 2-keto-L-gulonic acid through enzymatic reduction. researchgate.netnih.gov For example, Gluconobacter sphaericus SJF2-1 has demonstrated the production of 2,5-DKG from D-glucose with a conversion efficiency of approximately 52.4% in flask cultures. nih.gov The development of efficient pathways for these ketoaldonic acids is crucial for the synthesis of vitamin C and other valuable chemicals.
Green Chemistry Approaches to this compound Synthesis
The drive towards sustainability has led to significant research into green chemistry approaches for producing this compound and related compounds. These approaches emphasize the use of renewable feedstocks, environmentally benign solvents, and efficient catalytic systems.
Aqueous Solutions as Catalytic Media
Aqueous solutions of gluconic acid (GAAS) have emerged as a valuable green solvent and catalyst in organic synthesis. GAAS is characterized by its non-toxic, non-volatile, non-corrosive, and biodegradable nature, making it an attractive alternative to conventional organic solvents. researchgate.netrsc.org GAAS has been successfully employed in various organic transformations, including Knoevenagel condensation, Michael addition, and multicomponent reactions, often outperforming traditional solvents. researchgate.net It serves as an efficient, safe, and recyclable acid catalyst for reactions such as the synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. rsc.org The use of GAAS in these reactions contributes to greener synthetic protocols by minimizing hazardous waste and improving process safety. acgpubs.orgresearchgate.net
Furthermore, aqueous media are central to the catalytic oxidation of glucose to gluconic acid. Heterogeneous catalysts, particularly those based on noble metals like gold (Au), platinum (Pt), and palladium (Pd), are employed in aqueous systems for this conversion. cjcatal.com Gold catalysts, for instance, have shown excellent activity and durability for glucose oxidation in aqueous media, demonstrating high selectivity towards gluconic acid. nih.gov
Bio-based Feedstocks and Sustainable Processes
The utilization of bio-based feedstocks is a cornerstone of sustainable chemical production. Gluconic acid is readily produced from renewable biomass sources, with glucose and sucrose (B13894) being primary feedstocks. researchgate.net The US Department of Energy has recognized gluconic acid as one of the highest value-added chemicals derived from biomass. researchgate.net
Several sustainable processes are being developed for gluconic acid synthesis:
Catalytic Oxidation: Microwave-assisted catalytic oxidation of glucose using low-cost Cu-biochar catalysts has shown promise for producing gluconic acid with good yields. rsc.orgresearchgate.net More advanced catalytic systems, such as Pt-Zn intermetallic nanoparticle-supported biochar catalysts derived from rice straw, have achieved near-quantitative conversion of glucose to gluconic acid (98.9% yield) under ambient environmental conditions (20°C, atmospheric air) in pure water, representing a highly sustainable chemocatalytic method. biofueljournal.combiofueljournal.com These heterogeneous catalytic systems offer advantages in terms of recyclability and reduced environmental impact compared to traditional biochemical methods. cjcatal.comresearchgate.net
Biomass Valorization: Lignocellulosic materials, such as corncobs, are being explored as feedstocks for gluconic acid production. mdpi.com By optimizing fermentation conditions, such as employing low pH stress with Gluconobacter oxydans, high yields of gluconic acid (96%) have been achieved from corncob enzymatic hydrolysate. mdpi.com This approach valorizes agricultural waste, contributing to a circular economy.
Fermentation Improvements: While microbial fermentation remains a dominant method for gluconic acid production, research is focused on process intensification. This includes replacing glucose with agro-industrial byproducts, utilizing genetically modified strains, and integrating processes like cascade hydrolysis or membrane filtration to enhance efficiency and reduce costs. researchgate.netfrontiersin.orgfrontiersin.org Companies are also developing innovative processes, such as Solugen's method using enzymes and metal catalysts to convert corn sugars into gluconic acid and other bio-based chemicals, which is noted as being less energy-intensive than traditional fermentation. acs.org
Table 1: Selected Catalytic Oxidation Methods for Gluconic Acid Synthesis from Glucose
| Catalyst System | Feedstock | Oxidant | Conditions | Yield/Selectivity | Reference |
| Cu-biochar | Glucose | Microwave/O₂ | 160 °C, 20 min | ~30.7% GOA | rsc.orgresearchgate.net |
| Pt-Zn/strawC | Glucose | Air | 20 °C, 0.1 MPa, base-free, additive-free | 98.9% GOA | biofueljournal.combiofueljournal.com |
| Au/Al₂O₃ | Glucose | H₂O₂ (30 wt%) | Aqueous media | Excellent activity/durability | nih.gov |
| Pt/Pb or Pt/Bi catalysts | Glucose | Molecular Oxygen | pH 7-10 (initial), then uncontrolled; 7-10 min | 73-87% 2-keto-D-gluconic acid | google.com |
Table 2: Bio-based Feedstocks and Processes for Gluconic Acid Production
| Feedstock | Process Type | Key Microorganism/Catalyst | Yield/Titer | Sustainability Aspect | Reference |
| Glucose | Fermentation | Aspergillus niger | ~98% product yield | Mature process, high yield | researchgate.net |
| Sucrose | Fermentation | Recombinant strain | High yield (from sucrose) | Cost-effective biomass source | researchgate.net |
| Corncob enzymatic hydrolysate | Fermentation (low pH) | Gluconobacter oxydans | 96% yield (from 100 g/L glucose) | Valorization of lignocellulosic waste | mdpi.com |
| Corn sugars | Enzymatic/Catalytic | Enzymes and metal catalysts | High production capacity (75,000 t/year) | Less energy-intensive than fermentation, replaces petroleum | acs.org |
| Glucose | Catalytic Oxidation | Pt-Zn/strawC | 98.9% yield | Ambient conditions, minimal waste, renewable feedstock | biofueljournal.combiofueljournal.com |
Advanced Analytical Methodologies for Gulonic Acids and Their Metabolites
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of gulonic acid from complex matrices. Various chromatographic techniques, each with its distinct separation mechanism, have been optimized to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) for Gulonic Acids and Derivatives
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile and thermally labile compounds like this compound. Both anion exchange and reverse-phase methods have been successfully applied.
Anion exchange chromatography is a powerful technique for separating charged molecules such as this compound. This method relies on the electrostatic interactions between the negatively charged carboxylate group of this compound and the positively charged stationary phase of the column. researchgate.netshodexhplc.com A common approach involves the use of a high-capacity anion-exchange column, which allows for the effective separation of a large number of inorganic and organic acid anions in a single run. core.ac.uk
One established HPLC method for the determination of gluconic acid in wine utilizes a pulsed amperometric detector (PAD) with a gold electrode cell and an anion exchange column. researchgate.netsemanticscholar.orgshodex.com In this method, a sodium hydroxide (B78521) (NaOH) solution is employed as the mobile phase under isocratic conditions. researchgate.netsemanticscholar.org The separation is typically achieved at a flow rate of 1.5 ml·min-1, with a total analysis time of around 30 minutes. researchgate.net This method has demonstrated good linearity up to 500 mg·l-1 with a limit of quantification (LOQ) of 2.0 mg·l-1. researchgate.netsemanticscholar.org
Interactive Data Table: HPLC Anion Exchange Chromatography Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Anion exchange column | researchgate.netsemanticscholar.org |
| Mobile Phase | Sodium hydroxide (NaOH) solution | researchgate.netsemanticscholar.org |
| Flow Rate | 1.5 ml·min-1 | researchgate.net |
| Detection | Pulsed Amperometric Detector (PAD) | researchgate.netsemanticscholar.org |
| Analysis Time | ~30 minutes | researchgate.netsemanticscholar.org |
| Linearity | Up to 500 mg·l-1 | researchgate.netsemanticscholar.org |
| LOQ | 2.0 mg·l-1 | researchgate.netsemanticscholar.org |
Reverse phase HPLC is another versatile technique for the analysis of this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is influenced by its hydrophilicity; being a highly hydrophilic substance with multiple hydroxyl groups, its retention on a reverse-phase column can be challenging. sielc.com However, the use of acidic eluents can suppress the dissociation of the carboxyl group, making the molecule relatively more hydrophobic and thus easier to retain. sielc.com
A common mobile phase for the reverse phase analysis of this compound is a simple aqueous solution of an acid, such as perchloric acid (e.g., 2-mM). sielc.com Polymer-based reversed-phase chromatography columns are often employed for this purpose. sielc.com Another approach utilizes a mobile phase consisting of acetonitrile (B52724) and water with phosphoric acid. helixchrom.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with formic acid. helixchrom.com
Interactive Data Table: Reverse Phase HPLC Parameters for this compound Analysis
| Parameter | Mobile Phase Composition | Column Type | Detection | Reference |
| Method 1 | 2-mM Perchloric acid solution | Polymer-based reversed-phase | Not specified | sielc.com |
| Method 2 | Acetonitrile, water, and phosphoric acid | Reverse phase | Not specified | helixchrom.com |
| Method 3 (MS-compatible) | Acetonitrile, water, and formic acid | Reverse phase | Mass Spectrometry (MS) | helixchrom.com |
| Method 4 | 80% Acetonitrile with 20 mM Ammonium Formate pH 3 | Mixed-mode (HILIC, anion-exchange, cation-exchange) | Evaporative Light Scattering Detector (ELSD) | helixchrom.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Gulonic Acids
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. cabidigitallibrary.org Since this compound is non-volatile, a derivatization step is necessary to convert it into a volatile form suitable for GC analysis. ub.eduyoutube.com This typically involves the silylation of the hydroxyl and carboxyl groups. researchgate.netnih.gov
The most common derivatization procedure for organic acids like this compound is a two-step process involving methoximation followed by silylation. nih.gov Methoximation converts aldehyde and keto groups into oximes, which protects them and reduces isomerization. nih.gov The subsequent silylation step, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS), replaces the active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.govnih.gov This increases the volatility and thermal stability of the molecule. nih.gov
The resulting derivatized this compound can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative information and structural confirmation based on the fragmentation pattern. ub.edu
Interactive Data Table: GC-MS Derivatization and Analysis Parameters for this compound
| Step | Reagent/Parameter | Purpose/Condition | Reference |
| Derivatization | Methoxyamine hydrochloride (MeOx) in pyridine | Methoximation of carbonyl groups | nih.gov |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Silylation of hydroxyl and carboxyl groups | researchgate.netnih.govnih.gov | |
| GC Separation | Capillary column (e.g., DB-5MS) | Separation of derivatized compounds | researchgate.net |
| MS Detection | Electron Impact (EI) ionization | Fragmentation and detection of analytes | cabidigitallibrary.org |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged species like organic acids. researchgate.netresearchgate.net The separation is based on the differential migration of analytes in a capillary under the influence of an electric field. rjsocmed.comnih.gov CE offers several advantages, including high resolution, short analysis times, and low sample and reagent consumption. researchgate.net
For the analysis of this compound and other carboxylic acids, a method based on capillary electrophoresis with indirect UV detection has been developed. researchgate.nettandfonline.com This method allows for the simultaneous quantification of multiple carboxylic acids. researchgate.nettandfonline.com The background electrolyte solution often contains components like ammonia, 2,3-pyridinedicarboxylic acid, and divalent cation salts, with a dynamic capillary coating reagent such as myristyltrimethylammonium hydroxide. researchgate.nettandfonline.com One specific method for the separation and determination of D-gluconic acid utilizes a carrier electrolyte composed of 6 mM potassium biphthalate, 50 mM disodium (B8443419) hydrogen phosphate (B84403), and 15% (v/v) acetonitrile, with direct UV detection at 214 nm.
Interactive Data Table: Capillary Electrophoresis Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Separation Mode | Capillary Zone Electrophoresis (CZE) | |
| Background Electrolyte | 6 mM potassium biphthalate, 50 mM disodium hydrogen phosphate, 15% (v/v) acetonitrile | |
| Ammonia, 2,3-pyridinedicarboxylic acid, Ca2+ and Mg2+ salts, myristyltrimethylammonium hydroxide | researchgate.nettandfonline.com | |
| Detection | Direct UV at 214 nm | |
| Indirect UV detection | researchgate.nettandfonline.com | |
| Injection Volume | 11 nl | researchgate.net |
| Detection Limits | 10 to 43 µmol/l | researchgate.net |
Spectroscopic Methods
Spectroscopic methods provide valuable information about the molecular structure and concentration of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are frequently employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR have been used to characterize this compound. The ¹H NMR spectrum of gluconic acid in D₂O shows characteristic signals for the protons along the carbon chain. bmrb.ioresearchgate.net Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid group. researchgate.netacs.org Two-dimensional NMR techniques can provide further structural details and aid in the complete assignment of all proton and carbon signals. researchgate.net
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for D-Gluconate in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| C1 (COOH) | - | 181.334 | researchgate.net |
| C2 | ~4.1 | 73.871 | researchgate.netacs.org |
| C3 | ~3.8 | ~72.0 | researchgate.netacs.org |
| C4 | ~3.7 | ~71.0 | researchgate.netacs.org |
| C5 | ~3.8 | 73.871 | researchgate.netacs.org |
| C6 | ~3.7 | 65.309 | researchgate.net |
Note: Chemical shifts can vary depending on the solvent, pH, and temperature.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of D-gluconic acid exhibits a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid group. A strong absorption peak around 1730 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. researchgate.net The spectrum also shows strong absorptions in the 1000-1200 cm⁻¹ region, which are attributed to C-O stretching vibrations of the alcohol groups. researchgate.netnist.gov
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm-1) | Vibrational Mode | Functional Group | Reference |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid | |
| ~1730 | C=O stretch | Carboxylic acid | researchgate.net |
| 1000-1200 | C-O stretch | Alcohols | researchgate.netnist.gov |
Spectrophotometric Assays (e.g., Colorimetric, UV-Vis)
While direct colorimetric assays for this compound are not as commonly reported as for its isomer, gluconic acid, spectrophotometric methods are well-established for its key metabolite, 2-keto-L-gulonic acid (2-KLG), a direct precursor to Vitamin C. These methods are essential for monitoring fermentation processes aimed at producing ascorbic acid.
One established spectrophotometric method for determining 2-KLG involves its reaction with specific reagents to produce a colored product, which is then quantified by measuring its absorbance. nih.gov Another approach utilizes High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector. In this method, 2-KLG is separated from other components in a sample matrix on a specialized chromatography column and its concentration is determined by measuring its UV absorbance at a specific wavelength, typically around 210 nm. This technique has been successfully applied to quantify both 2-keto-L-gulonic acid and its isomer, 2-keto-D-gluconic acid, in fermentation broths. A patent also describes a method based on measuring the differential UV absorption of the sample before and after alkali treatment to quantify Vitamin C, which can then be used to calculate the content of its precursor, 2-KLG.
The principles of these assays are summarized in the table below.
| Method Principle | Analyte | Detection Wavelength | Key Features |
| HPLC with UV Detection | 2-keto-L-gulonic acid | 210 nm | Good linearity, accuracy, and precision for quantification in complex mixtures like fermentation broths. |
| Differential UV Spectrophotometry | 2-keto-L-gulonic acid (via Vitamin C) | 244 nm | Simple, low-cost method suitable for fermentation solutions. |
Raman and Raman Optical Activity Spectroscopy
Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of molecules, offering a specific fingerprint for chemical identification and structural analysis. It has been effectively used to study the structural aspects of L-gulonate in aqueous solutions, particularly in the context of its interaction with metal ions.
Research has shown that Raman spectroscopy, in conjunction with Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), can elucidate the binding sites of L-gulonate with neodymium(III) ions. assaygenie.com The studies concluded that the carboxylate group of the gulonate ligand plays an essential role in coordination, with hydroxyl groups also participating in binding at higher pH levels. assaygenie.com This information is critical for understanding the behavior of this compound in biological systems and industrial processes where metal ions are present.
Raman Optical Activity (ROA), an advanced form of Raman spectroscopy, is particularly sensitive to the stereochemistry (3D arrangement) of chiral molecules like this compound. While specific ROA studies focused solely on this compound are limited, research on the closely related gluconic acid demonstrates the technique's potential. nih.govscribd.comjcsp.org.pk These studies show that ROA can monitor conformational equilibria in solution, providing insights into the flexible structures of sugar acids which are often challenging to analyze. nih.govscribd.comjcsp.org.pk
Nuclear Magnetic Resonance (NMR) for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are used to identify the compound and study its chemical behavior, such as its conversion into lactone forms.
¹³C NMR, in particular, has been employed to determine the individual lactonization constants for L-gulonic acid, quantifying its equilibrium with its five-membered (γ) and six-membered (δ) lactones. assaygenie.com This research highlighted the remarkable stability of the L-gulonic acid γ-lactone (L-gulono-1,4-lactone). assaygenie.com Public databases like PubChem provide reference ¹H and ¹³C NMR spectra for L-gulono-1,4-lactone, which are invaluable for its identification.
Furthermore, NMR has been instrumental in studying the complexation of L-gulonate with metal ions. By observing changes in the chemical shifts of the carbon and proton signals upon addition of a metal ion like Nd(III), researchers can identify the specific atoms involved in the binding interaction. assaygenie.com Advanced 2D NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC), have proven effective in distinguishing between different sugar acid isomers in complex mixtures, which is a common challenge in analyzing products from glucose oxidation.
Below is a table summarizing the ¹³C NMR chemical shifts for L-gulono-1,4-lactone in D₂O.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (Carbonyl) | 181.56 |
| C2 | 75.35 |
| C3 | 65.24 |
| C4 | 84.08 |
| C5 | 75.35 |
| C6 | 64.20 |
Data sourced from PubChem CID 439373.
Enzymatic Assays for this compound Quantification
Enzymatic assays offer high specificity and sensitivity for the quantification of target molecules. For this compound, the most significant enzymatic assay targets its lactone form, L-gulono-1,4-lactone, utilizing the enzyme L-gulonolactone oxidase (GULO). This enzyme catalyzes the final step in the biosynthesis of ascorbic acid in many species.
The GULO enzyme specifically converts L-gulono-1,4-lactone and oxygen into 2-keto-L-gulono-lactone and hydrogen peroxide. jcsp.org.pknih.gov The 2-keto-L-gulono-lactone then spontaneously converts to ascorbic acid. Therefore, by measuring the rate of formation of either hydrogen peroxide or ascorbic acid, one can quantify the initial amount of L-gulono-1,4-lactone.
A common method involves quantifying the ascorbic acid produced using a colorimetric assay. r-biopharm.com This provides a highly specific and biologically relevant method for measuring the concentration of L-gulonic acid's lactone form. The activity of the recombinant rat GULO enzyme has been characterized, with optimal activity observed at pH 7 and 40°C for the full-length enzyme. r-biopharm.com
| Enzyme | Substrate | Product Measured | Principle |
| L-gulonolactone oxidase (GULO) | L-gulono-1,4-lactone | Ascorbic Acid | GULO catalyzes the oxidation of the substrate, leading to the formation of ascorbic acid, which is then quantified using a colorimetric assay. |
High-Throughput Screening Methods for Metabolite Detection
High-throughput screening (HTS) is a powerful tool for rapidly screening large numbers of samples, which is particularly useful in metabolic engineering for discovering high-producing microbial strains. For the production of Vitamin C, HTS methods have been developed to screen for strains that overproduce the key this compound metabolite, 2-keto-L-gulonic acid (2-KLG).
A novel enzyme-based HTS method has been developed based on the enzymatic degradation of 2-KLG by a 2-KLG reductase. The reaction consumes the cofactor NADH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide). The change in NADH concentration can be monitored by measuring the change in fluorescence or absorbance at 340 nm using a microplate reader. This allows for the rapid and accurate measurement of 2-KLG concentrations in hundreds of fermentation broth samples, significantly accelerating the process of strain discovery and optimization compared to traditional HPLC analysis.
This HTS method has demonstrated an excellent linear detection range for 2-KLG concentrations between 0.05 and 0.35 g/L. The high specificity of the enzymatic reaction ensures that the measurement is accurate and not significantly affected by other metabolites in the fermentation medium.
Biological Roles and Mechanistic Studies of Gulonic Acid in Non Human Systems
Role of D-Gluconic Acid in Plant-Microbe Interactions
D-Gluconic acid, a product of glucose oxidation, plays a significant role in the complex relationships between plants and rhizosphere microorganisms. Its production by various soil bacteria, particularly plant growth-promoting rhizobacteria (PGPR), influences nutrient availability, microbial competition, and the plant's immediate soil environment.
Phosphate (B84403) Solubilization
A primary mechanism by which certain rhizobacteria promote plant growth is through the solubilization of mineral phosphates, making phosphorus available for plant uptake. researchgate.net The production of organic acids, principally gluconic acid, is a key strategy employed by these microbes. nih.govnih.gov
Bacteria such as Pseudomonas, Azospirillum, and Burkholderia species are known to produce gluconic acid for this purpose. researchgate.netnih.govprinceton.edu Strains of A. brasilense, for instance, produce gluconic acid when their environment is amended with glucose, leading to a reduction in the medium's pH and the release of soluble phosphate. nih.gov Similarly, the bacterium Nguyenibacter sp. L1, isolated from the rhizosphere of a plant adapted to acid soils, releases large amounts of gluconic acid to solubilize aluminum phosphate, a form of phosphorus fixed in acidic conditions. biorxiv.org The fundamental mechanism involves the acidification of the soil microenvironment and the chelation of cations (like calcium and aluminum) that are bound to phosphate, thereby releasing phosphate ions into the soil solution. researchgate.netbiorxiv.org While effective in laboratory settings, some research suggests that gluconic acid's role may be less pronounced in soil due to the natural pH buffering capacity of soil and the acid's relatively weak strength.
Regulation of Biocontrol Traits and Antifungal Compound Production in Rhizobacteria (Pseudomonas fluorescens)
In the rhizobacterium Pseudomonas fluorescens strain CHA0, a well-studied biocontrol agent, gluconic acid production is intricately linked to the regulation of its antifungal activities. researchgate.netnih.gov This strain suppresses root diseases primarily through the production of antifungal compounds such as 2,4-diacetylphloroglucinol (B43620) (DAPG) and pyoluteorin (B1679884) (PLT). kegg.jp
Research has revealed that the formation of gluconic acid by P. fluorescens CHA0 actively inhibits the production of these crucial antifungal metabolites. researchgate.netnih.gov Specifically, gluconic acid formation completely suppresses the synthesis of PLT and partially inhibits that of DAPG. researchgate.netnih.gov This regulation is tied to the metabolism of glucose. The conversion of glucose to gluconic acid is catalyzed by the enzyme glucose dehydrogenase, encoded by the gcd gene. kegg.jpnih.gov Studies using a mutant strain (Δgcd) unable to produce gluconic acid showed an enhanced production of antifungal compounds, which was associated with improved biocontrol activity against the take-all disease of wheat. researchgate.netnih.gov This indicates a metabolic trade-off and a regulatory crossroads where the pathway for gluconic acid production directly influences the expression of biocontrol traits. researchgate.net
| Feature | Wild-Type P. fluorescens CHA0 | Δgcd Mutant (No Gluconic Acid Production) |
| Gluconic Acid Production | Present | Absent researchgate.net |
| Pyoluteorin (PLT) Production | Completely Inhibited researchgate.netnih.gov | Enhanced |
| 2,4-DAPG Production | Partially Inhibited researchgate.netnih.gov | Enhanced |
| Biocontrol Activity | Standard | Improved against take-all disease researchgate.net |
| Phosphate Solubilization | High researchgate.net | Reduced |
Influence on Rhizosphere pH
The production and secretion of gluconic acid by rhizobacteria is a significant driver of rhizosphere acidification. researchgate.netnih.gov The release of this organic acid into the soil surrounding the roots lowers the local environmental pH. nih.govresearchgate.net This modulation of pH is not merely a byproduct of metabolism but serves as a mechanism to influence the plant-microbe interaction.
Studies have shown that this bacterially-induced acidification can suppress local root immune responses in the plant Arabidopsis thaliana. nih.gov Plant roots can detect microbe-associated molecular patterns (MAMPs), such as the flagellin (B1172586) epitope flg22, which typically triggers an immune response. nih.gov However, beneficial rhizobacteria like Pseudomonas capeferrum WCS358 secrete gluconic acid, lower the environmental pH, and consequently quench these MAMP-triggered immune responses. nih.govresearchgate.net This suppression of plant immunity is believed to be an important function that facilitates the colonization of roots by beneficial microbes. nih.gov The ability to lower rhizosphere pH is thus directly linked to the competence and successful establishment of these bacteria on plant roots. nih.gov
Gulonic Acid as a Carbon Source in Microbial Metabolism
Microorganisms can utilize a wide array of organic molecules as sources of carbon and energy. This compound (as gluconic acid) can be metabolized by various microbes, including certain yeasts and bacteria, through specific metabolic pathways.
Pathways in Yeast (e.g., Saccharomyces cerevisiae)
While not typically a primary substrate, some yeasts, including strains of Saccharomyces cerevisiae, are capable of metabolizing gluconic acid as a sole carbon source. nih.govnih.gov In a study of a flor yeast strain of S. cerevisiae, consumption of gluconic acid led to significant changes in several central metabolic pathways. nih.govnih.govresearchgate.net
When grown on gluconic acid, the yeast's metabolism showed significant impacts on four key pathways:
TCA Cycle: This essential pathway for energy production was heavily influenced. nih.govnih.gov
Glyoxylate-Dicarboxylate Metabolism: This pathway, an alternative to the TCA cycle, was also affected. nih.govnih.gov
Glycine-Serine-Threonine Metabolism: Changes were observed in the metabolism of these amino acids. nih.govnih.gov
Glycerolipid Metabolism: This pathway, involved in the synthesis of lipids, was also impacted. nih.govnih.gov
These findings demonstrate that S. cerevisiae can assimilate gluconic acid and shuttle its metabolites into core cellular processes for energy and biosynthesis. nih.gov
| Metabolic Pathway | Impact in S. cerevisiae when using Gluconic Acid |
| TCA Cycle | Significantly Affected nih.govnih.gov |
| Glyoxylate-Dicarboxylate Metabolism | Significantly Affected nih.govnih.gov |
| Glycine-Serine-Threonine Metabolism | Significantly Affected nih.govnih.gov |
| Glycerolipid Metabolism | Significantly Affected nih.govnih.gov |
Pathways in Bacteria (e.g., Parabacteroides species)
Parabacteroides species are core members of the human gut microbiota and are known for their physiological capacity for carbohydrate metabolism. researchgate.netnih.gov While specific studies detailing gluconic acid metabolism in Parabacteroides are limited, the general pathways for sugar acid catabolism in gut bacteria are well-established. Bacteria typically utilize the Entner-Doudoroff (ED) pathway or the pentose (B10789219) phosphate pathway to metabolize aldonic acids like gluconic acid.
In the common bacterial ED pathway, gluconic acid is first phosphorylated to 6-phospho-D-gluconic acid. This intermediate is then dehydrated and subsequently cleaved into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, both of which can enter central glycolysis for energy production. Alternatively, 6-phospho-D-gluconic acid can be directed into the pentose phosphate pathway, where it is oxidatively decarboxylated. Given the metabolic versatility of Parabacteroides in carbohydrate processing, it is probable that they employ one of these conserved bacterial pathways to utilize gluconic acid as a carbon source within the gut environment. researchgate.netnih.gov
Intermediary Role of this compound and its Derivatives in Ascorbic Acid Biosynthesis (Non-Primate Models)
This compound and its derivatives are key intermediates in the biosynthesis of ascorbic acid (Vitamin C) in many non-primate animal species. The primary pathway involves the conversion of glucose to L-gulonic acid, which is then converted to L-gulono-1,4-lactone. The final step in this synthesis is catalyzed by the enzyme L-gulonolactone oxidase.
L-gulonolactone oxidase (GULO) is a critical enzyme that catalyzes the terminal step in the ascorbic acid biosynthesis pathway in most vertebrates. wikipedia.orgtaylorandfrancis.com This enzyme facilitates the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulonolactone, which then spontaneously isomerizes to form L-ascorbic acid. wikiwand.comwikipedia.org In mammals that can synthesize their own vitamin C, such as rats, GULO is typically found in the liver. taylorandfrancis.com In birds and reptiles, this synthesis primarily occurs in the kidneys. taylorandfrancis.com
However, a number of non-primate species are unable to produce their own ascorbic acid due to the absence of a functional GULO enzyme. taylorandfrancis.com This inability is the result of mutations in the GULO gene, which renders it non-functional. wikipedia.organswersresearchjournal.org Notable examples of non-primate animals that lack a functional GULO enzyme include guinea pigs, some species of bats, and teleost fishes. wikipedia.orgtaylorandfrancis.com The loss of GULO activity in these species occurred independently through separate evolutionary events. wikipedia.org The remnant of the non-functional GULO gene, with numerous mutations, can still be found in the genomes of guinea pigs. wikipedia.org The absence of this enzyme makes these animals, like primates, dependent on dietary sources of vitamin C to prevent deficiency-related diseases such as scurvy. taylorandfrancis.com
Table 1: L-Gulonolactone Oxidase (GULO) Activity in Various Non-Primate Animals
| Animal Group | GULO Activity | Location of Synthesis (if active) | Consequence of Absence |
| Most Mammals (e.g., rats, dogs, goats, sheep, cattle) | Present | Liver | Able to synthesize ascorbic acid endogenously. taylorandfrancis.comwikipedia.org |
| Guinea Pigs | Absent | N/A | Dependent on dietary vitamin C. wikipedia.orgtaylorandfrancis.com |
| Some Bat Species | Absent | N/A | Dependent on dietary vitamin C. wikipedia.orgtaylorandfrancis.com |
| Teleost Fishes | Absent | N/A | Dependent on dietary vitamin C. taylorandfrancis.com |
| Birds | Present | Kidney | Able to synthesize ascorbic acid endogenously. taylorandfrancis.com |
| Reptiles | Present | Kidney | Able to synthesize ascorbic acid endogenously. taylorandfrancis.com |
Recent research has explored the potential of supplementing the diets of certain organisms with 2-keto-L-gulonic acid (2KGA), a downstream precursor to ascorbic acid, as a method to increase internal ascorbic acid levels, particularly in species that cannot synthesize it themselves or in organisms under stress.
In Plants:
Studies on non-heading Chinese cabbage (Brassica campestris ssp. chinensis) have shown that exogenous application of 2KGA can significantly enhance the plant's resistance to salt stress. frontiersin.org This enhanced resistance is linked to an increase in the accumulation of L-ascorbic acid. frontiersin.org The application of 2KGA was found to upregulate the expression of genes involved in ascorbic acid biosynthesis, including L-gulono-1,4-lactone oxidase. frontiersin.org This suggests that even in organisms that can produce their own ascorbic acid, supplementation with a key precursor can boost production and confer benefits, such as increased tolerance to abiotic stress. frontiersin.org
Similarly, in Arabidopsis thaliana, supplementation with 2KGA has been shown to enhance cold stress tolerance. bohrium.commdpi.com The study observed a significant increase in ascorbic acid content in plants treated with 2KGA, which was associated with improved physiological parameters under low-temperature conditions. bohrium.commdpi.com
Table 2: Effect of Exogenous 2-Keto-L-Gulonic Acid (2KGA) on Ascorbic Acid (ASA) Accumulation and Stress Resistance in Plants
| Plant Species | Stress Condition | 2KGA Treatment | Key Findings |
| Non-heading Chinese Cabbage | Salt Stress (100mM NaCl) | 1mM 2KGA | Increased leaf and root biomass, elevated levels of stress resistance metabolites, and increased ASA content. frontiersin.org |
| Arabidopsis thaliana | Cold Stress (4°C) | Not specified | Significantly increased ASA content (by 24.58%) and up-regulated ASA biosynthetic genes. bohrium.commdpi.com |
In Aquatic Animals:
Many aquatic animals, particularly teleost fish, lack the ability to synthesize ascorbic acid due to the absence of a functional GULO enzyme. researchgate.netnih.govmdpi.com A study on zebrafish (Danio rerio) investigated the effect of dietary supplementation with 2KGA. researchgate.netnih.govmdpi.com The results demonstrated that zebrafish fed a diet supplemented with 2KGA had a significant increase in their whole-body ascorbic acid content, comparable to the levels seen in fish supplemented directly with ascorbic acid. researchgate.netnih.gov This suggests that 2KGA can be effectively converted to ascorbic acid in these animals. researchgate.netnih.govmdpi.com Furthermore, the 2KGA supplementation was associated with improved growth performance and feed utilization. researchgate.netnih.gov
Table 3: Impact of Dietary 2-Keto-L-Gulonic Acid (2KGA) Supplementation on Zebrafish (Danio rerio)
| Parameter | Control Group (Basal Diet) | ASA Group (800 mg/kg ASA) | 2KGA Group (800 mg/kg 2KGA) |
| Ascorbic Acid Content Increase | - | 39.61% | 34.82% |
| Specific Growth Rate Increase | - | Not specified | 129.04% |
| Feed Intake Increase | - | 9.72% | 15.65% |
Data sourced from a three-week in vivo trial on zebrafish. nih.gov
Cross-Feeding Networks Involving this compound in Microbiomes
Cross-feeding, or syntrophy, is a common phenomenon in microbial communities where the metabolic products of one group of microorganisms serve as nutrients for another. While direct studies on this compound in microbial cross-feeding networks are limited, research on the closely related gluconic acid provides a clear model for how such sugar acids can be integral to these networks, particularly within the gut microbiome.
A study on gluconic acid-containing oligosaccharides demonstrated a specific cross-feeding pathway involving different gut bacteria. oup.comresearchgate.net In this network, Parabacteroides species were found to metabolize the gluconic acid moiety of these oligosaccharides, converting it into glucuronic acid. oup.comresearchgate.net This glucuronic acid was then preferentially utilized by Faecalibacterium species, promoting their growth. oup.comresearchgate.net Faecalibacterium prausnitzii is a beneficial gut bacterium, and its promotion through this cross-feeding mechanism highlights the importance of such interactions for maintaining a healthy gut microbiome. researchgate.net
Electron Transfer and Microbial Fuel Cell Functions
Microbial fuel cells (MFCs) are bioelectrochemical devices that utilize microorganisms to convert the chemical energy stored in organic matter directly into electrical energy. The core principle of an MFC relies on the ability of certain bacteria, known as exoelectrogens, to transfer electrons produced during their metabolic processes to an external electrode.
A variety of organic compounds can serve as electron donors (fuel) in MFCs. Studies have shown that various sugar derivatives, including gluconic acid and glucuronic acid, can be successfully used as substrates to generate electricity in MFCs. researchgate.net These compounds are oxidized by the microbes in the anode compartment, releasing electrons and protons. mdpi.com The electrons are then transferred to the anode and flow through an external circuit to the cathode, generating an electrical current. mdpi.com
Given that this compound is a six-carbon sugar acid similar in structure and chemical properties to gluconic and glucuronic acids, it is highly probable that it can also function as an effective electron donor in a microbial fuel cell. Microorganisms capable of metabolizing this compound would be able to oxidize it, thereby releasing electrons that can be harnessed for power generation. The efficiency of electricity generation would depend on the specific microbial consortium and the operational parameters of the MFC.
Industrial Production Processes of D-Gluconic Acid
The industrial production of D-gluconic acid is primarily achieved through microbial fermentation, leveraging the metabolic capabilities of specific microorganisms. While chemical and enzymatic routes exist, fermentation remains the predominant method due to its cost-effectiveness, selectivity, and environmental advantages.
Fermentation Processes (Submerged, Batch, Continuous)
Microbial fermentation is the cornerstone of industrial D-gluconic acid production. The most widely employed microorganisms are the fungus Aspergillus niger and bacteria from the genus Gluconobacter, particularly Gluconobacter oxydans srce.hrfrontiersin.orguco.es. These organisms possess enzymes, such as glucose oxidase (in fungi) and glucose dehydrogenase (in bacteria), that efficiently catalyze the oxidation of glucose to D-gluconic acid srce.hrfrontiersin.org.
Submerged Fermentation (SmF): This is the most common technique, where microorganisms are cultured in a liquid medium containing glucose. Aspergillus niger is frequently used in submerged, fed-batch cultures, often with intermittent glucose feeding and pH control using agents like sodium hydroxide (B78521) to maintain optimal conditions, typically around pH 6.0–6.5 and temperatures near 34 °C srce.hrfrontiersin.orgiitr.ac.in. High aeration rates are crucial, as the oxidation process is aerobic srce.hrfrontiersin.org. Gluconobacter oxydans also thrives in submerged cultures and is noted for its ability to carry out continuous fermentation efficiently nih.gov.
Batch Fermentation: This involves inoculating a sterile medium with the microorganism and allowing the fermentation to proceed until glucose is consumed or product formation plateaus walshmedicalmedia.com. While straightforward, it can lead to product inhibition or substrate depletion issues.
Continuous Fermentation: This method involves the continuous feeding of fresh medium and removal of product, allowing for higher productivities and potentially more consistent operation. Systems employing immobilized cells or biomass retention have been explored to enhance efficiency and achieve high product concentrations, with reports of over 300 g/L of D-gluconic acid produced continuously researchgate.net. Gluconobacter oxydans is well-suited for continuous processes due to its rapid oxidizability nih.gov.
Solid-State Fermentation (SSF): Although less common for industrial D-gluconic acid production, SSF has shown promise, with good yields reported when using substrates like figs srce.hr.
| Production Method | Key Catalysts/Organisms | Advantages | Disadvantages |
| Chemical Oxidation | Hypochlorite, transition metal catalysts (Au, Pt, Pd) | Simpler process control (in some cases) | Limited specificity, byproduct formation, environmental concerns, high cost of catalysts, potential deactivation uco.esresearchgate.netrsc.org |
| Enzymatic Oxidation | Glucose Oxidase (GOx), Catalase | High conversion efficiency (~100%), high purity, no cell impurities srce.hrgoogle.com | Enzyme stability issues (H₂O₂ byproduct), cost of enzymes, potential need for immobilization google.comua.es |
| Microbial Fermentation | Aspergillus niger, Gluconobacter oxydans | Cost-effective, high selectivity, technically efficient, established processes srce.hrfrontiersin.orguco.esresearchgate.netresearchgate.net | Requires sterile conditions, downstream processing complexity, potential for byproduct formation (e.g., keto-gluconates) |
Recovery and Purification Methods
Following fermentation, the recovery and purification of D-gluconic acid are critical steps. These processes often involve multiple stages to achieve the desired purity for various applications.
Biomass Removal: Initial steps typically include centrifugation or filtration to separate the microbial biomass from the fermentation broth researchgate.netgoogle.com.
Purification:
Ion Exchange Chromatography: This is a widely used technique for removing impurities, including cations and anions, and for converting gluconate salts into free D-gluconic acid by protonation rsc.orgresearchgate.netgoogle.comslideshare.net. Cation exchange resins are used to remove metal ions, while anion exchange resins can remove other anionic impurities google.com.
Crystallization: D-gluconic acid and its salts, such as sodium gluconate and calcium gluconate, can be purified by crystallization researchgate.netgoogle.comslideshare.netrsc.org. This method is effective for obtaining high-purity products.
Carbon Adsorption: Used for decolorization and removal of organic impurities researchgate.net.
Evaporation and Drying: Concentration of the solution is often achieved through evaporation, followed by drying techniques like spray drying or thin film evaporation to obtain the solid product researchgate.netgoogle.com.
Challenges: The downstream processing can be energy-intensive and generate significant amounts of wastewater, posing environmental and cost challenges researchgate.net.
Applications as Catalytic Media in Organic Synthesis
D-gluconic acid, particularly in its aqueous solution form (GAAS), has emerged as a promising bio-based medium for facilitating various organic reactions, offering an environmentally friendly alternative to conventional organic solvents.
Knoevenagel Condensation and Michael Addition Reactions
Gluconic acid aqueous solutions (typically 50% w/w) have demonstrated remarkable efficacy as both solvents and catalysts for a range of organic transformations, including Knoevenagel condensation and Michael addition reactions researchgate.netresearchgate.netclockss.orgacgpubs.orgacgpubs.orgdntb.gov.ua. These reactions are fundamental in synthesizing complex organic molecules.
Knoevenagel Condensation: GAAS has been successfully employed as a reaction medium for Knoevenagel condensation, often achieving high yields and reduced reaction times compared to traditional methods. For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones via a three-component coupling involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride in GAAS yielded products with 91-96% efficiency acgpubs.org.
Michael Addition: Similarly, GAAS has proven effective in promoting Michael addition reactions. It has been used in tandem with Knoevenagel condensation for synthesizing compounds like biscouamrins and dihydropyrano[2,3-c]pyrazoles, often with excellent yields (up to 96%) and good recyclability of the GAAS medium acgpubs.orgresearchgate.net.
The ability of GAAS to act as both solvent and catalyst simplifies reaction setups and work-up procedures, contributing to its appeal in green chemistry psu.edu.
Green Solvent Alternatives
D-gluconic acid is recognized for its favorable environmental profile: it is non-toxic, non-volatile, non-corrosive, biodegradable, and derived from renewable biomass researchgate.netresearchgate.netacgpubs.orgpsu.eduresearchgate.netgaspublishers.com. These characteristics position its aqueous solutions (GAAS) as excellent green solvent alternatives.
Environmental Benefits: GAAS offers a sustainable alternative to volatile organic compounds (VOCs) and other hazardous solvents, minimizing environmental impact and improving laboratory safety researchgate.netresearchgate.netacgpubs.orgpsu.eduresearchgate.netgaspublishers.comresearchgate.net. Its biodegradability and low toxicity further enhance its green credentials.
Recyclability: A significant advantage of GAAS is its recyclability. Studies have shown that the reaction medium can be reused multiple times without a substantial loss in its catalytic efficiency, further reducing waste and cost clockss.orgacgpubs.orgacgpubs.org.
Performance: In various organic reactions, GAAS has been observed to outperform conventional and other green solvents, often promoting faster reaction rates and higher yields researchgate.netpsu.edu. Its ability to act as both a solvent and a catalyst streamlines synthetic processes psu.edu.
The development and application of GAAS represent a significant step towards more sustainable and environmentally benign practices in organic synthesis.
Table 1: Comparison of D-Gluconic Acid Production Methods
| Production Method | Primary Catalysts/Microorganisms | Key Advantages | Key Disadvantages |
| Chemical Oxidation | Transition metal catalysts (Au, Pt, Pd), Hypochlorite | Can be direct; some catalytic methods offer good selectivity. | Limited specificity, byproduct formation, environmental concerns, high catalyst cost, potential deactivation, harsh reaction conditions uco.esresearchgate.netrsc.org. |
| Enzymatic Oxidation | Glucose Oxidase (GOx), Catalase | High conversion efficiency (~100%), high purity, avoids cell impurities srce.hrgoogle.com. | Enzyme stability issues (due to H₂O₂ byproduct), enzyme cost, need for immobilization for stability google.comua.es. |
| Microbial Fermentation | Aspergillus niger, Gluconobacter oxydans | Cost-effective, high selectivity, technically efficient, established industrial processes, utilizes renewable resources srce.hrfrontiersin.orguco.esresearchgate.netresearchgate.net. | Requires sterile conditions, complex downstream processing, potential for byproduct formation (e.g., keto-gluconates), longer reaction times. |
Applications in Analytical Chemistry Research
Enhancing Detection Sensitivity in Chromatography
The accurate and sensitive detection of organic acids, including this compound and its related compounds, is crucial for various industrial and research applications. Traditional chromatographic methods may sometimes struggle with compounds that lack strong chromophores or exhibit poor volatility, necessitating the development and application of techniques that enhance detection sensitivity. This involves optimizing detector types, selecting appropriate detection wavelengths, and employing derivatization strategies.
Improvements via Detector Selection and Wavelength Optimization
For compounds like 2-keto-L-gulonic acid (2-KLG) and 2-keto-D-gluconic acid (2-KDG), which are key intermediates in Vitamin C synthesis, High-Performance Liquid Chromatography (HPLC) is a common analytical tool. Early methods often utilized refractive index (RI) detectors, which are universal but generally offer lower sensitivity and are incompatible with gradient elution. Research has demonstrated that employing UV/VIS detectors can significantly improve sensitivity for these analytes. Studies have identified 210 nm as an optimal detection wavelength for both 2-KLG and 2-KDG, providing a substantial increase in signal response compared to RI detection mdpi.org. This wavelength selection allows for more precise quantification even at lower concentrations.
Table 1: Sensitivity of HPLC Detection for 2-Keto-L-gulonic Acid and 2-keto-D-gluconic Acid
| Analyte | Chromatographic Method | Detection Method | Detection Wavelength | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| 2-keto-L-gulonic acid (2-KLG) | HPLC | UV/VIS | 210 nm | 2.7 mg/mL | 7.8 mg/mL | mdpi.org |
| 2-keto-D-gluconic acid (2-KDG) | HPLC | UV/VIS | 210 nm | 3.1 mg/mL | 9.1 mg/mL | mdpi.org |
Pulsed Amperometric Detection (PAD) for Enhanced Sensitivity
Pulsed Amperometric Detection (PAD) is a highly sensitive and selective detection technique, particularly effective for analyzing carbohydrates and organic acids that may not possess strong UV absorbance. When coupled with anion-exchange chromatography (AEC), PAD offers superior detection capabilities for compounds such as gluconic acid. This method allows for the direct detection of these analytes without the need for derivatization, providing excellent sensitivity and good repeatability. For instance, a method utilizing HPLC with PAD has reported a Limit of Quantitation (LOQ) of 2.0 mg/L for gluconic acid, with precision (RSD%) typically below 2.5% in the usual concentration ranges found in natural samples researchgate.netcore.ac.uk. Furthermore, Ion Chromatography (IC) combined with PAD has shown very low detection limits (LODs) in the range of 0.87–2.59 μg/L for related compounds like glucose, D-gluconic acid (DGA), 2-keto-D-gluconic acid (2-KDG), and 5-keto-D-gluconic acid (5-KDG), underscoring PAD's role in enhancing detection sensitivity for this class of molecules researchgate.net.
Gas Chromatography with Derivatization Strategies
While direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its polarity and low volatility, derivatization techniques significantly enhance its suitability for GC-based detection methods like Flame Ionization Detection (FID) and Mass Spectrometry (MS). Derivatization, commonly through silylation (e.g., using agents like BSTFA/TMCS), converts polar functional groups into less polar, more volatile trimethylsilyl (B98337) (TMS) derivatives oup.comresearchgate.net. This process not only improves the chromatographic behavior and thermal stability of the analytes but also enhances their detectability by FID and MS detectors. Although specific sensitivity data for this compound via GC derivatization is less detailed in the provided literature compared to HPLC methods, this approach is a well-established strategy for improving the sensitivity and enabling the quantification of similar sugar acids, such as glucuronic acid and glucaric acid, in complex matrices oup.comresearchgate.netresearchgate.net.
Compound List:
this compound
2-keto-L-gulonic acid (2-KLG)
2-keto-D-gluconic acid (2-KDG)
Gluconic acid
D-gluconic acid (DGA)
Glucuronic acid
Glucaric acid
5-keto-D-gluconic acid (5-KDG)
L-xylose
Elucidating Novel Metabolic Pathways and Enzymatic Mechanisms
Research is actively exploring the intricate metabolic roles of this compound and its derivatives. Studies have identified gluconic acid as a key metabolite in the biocontrol mechanisms of plant-growth-promoting rhizobacteria, such as Pseudomonas fluorescens CHA0. Specifically, gluconic acid production is linked to the solubilization of mineral phosphate, a process believed to be facilitated by the direct periplasmic oxidation of glucose to gluconic acid in certain gram-negative bacteria asm.org. Furthermore, gluconic acid metabolism has been associated with antifungal activities, potentially contributing to the biological control of plant diseases like take-all asm.org. The compound's involvement in broader metabolic networks is highlighted by its presence in pathways such as pentose and glucuronate interconversions and ascorbate (B8700270) and aldarate metabolism, as cataloged in databases like KEGG kegg.jp. In the healthcare sector, this compound's antimicrobial properties and stabilizing effects are being leveraged in drug delivery systems, indicating potential for novel therapeutic applications ijfans.org. Future research aims to further elucidate these pathways and the specific enzymatic machinery involved, providing deeper insights into microbial ecology, plant-microbe interactions, and the development of new therapeutic agents.
Development of Advanced Bioprocesses for Enhanced Yields and Sustainability
The industrial production of this compound and its derivatives is increasingly focused on developing advanced bioprocesses that enhance yields and promote sustainability. Microbial fermentation, particularly using organisms like Aspergillus niger and Gluconobacter oxydans, remains a cornerstone for producing gluconic acid researchgate.netfrontiersin.orgftb.com.hr. Research has explored various pathways for microbial conversion, including those starting from L-sorbose to produce key intermediates like 2-keto-L-gulonic acid (KGA) drugfuture.comnih.gov. Current efforts are directed towards process improvement through integrated strategies, which combine multiple biotechnological approaches. These include the use of immobilized cells and enzymes, enzymatic modifications, and the development of novel reactor designs frontiersin.org. Such integrated routes aim to optimize reaction conditions, improve product recovery, and minimize waste, thereby achieving higher yields and greater environmental sustainability frontiersin.org. Advances in analytical techniques, such as High-Performance Liquid Chromatography (HPLC) for analyzing fermentation broths, are also crucial for monitoring and optimizing these bioprocesses drugfuture.com.
Exploring New Biocatalytic Transformations of Gulonic Acids
The exploration of novel biocatalytic transformations of gulonic acids holds significant promise for the synthesis of valuable compounds. Biocatalysis leverages enzymes or whole microbial cells to perform specific chemical reactions, often with high selectivity and under mild conditions. A well-established biocatalytic transformation involves the conversion of this compound derivatives into ascorbic acid (Vitamin C) through the action of enzymes like L-gulonolactone oxidase ontosight.aiontosight.ainih.gov. Beyond Vitamin C synthesis, research is investigating the potential of enzymes to modify this compound's structure for various applications. For instance, enzymes like KGA-reductase can catalyze the reduction of 2-keto-L-gulonic acid to L-idonic acid, indicating pathways for producing other sugar acid derivatives nih.gov. Future research may focus on identifying and engineering novel enzymes or microbial strains capable of transforming gulonic acids into a wider array of fine chemicals, pharmaceuticals, or bio-based materials, thereby expanding the utility of these carbohydrate-derived building blocks.
Deeper Understanding of this compound Interactions in Complex Biological Systems (e.g., Microbiomes, Plant Physiology)
Understanding the interactions of this compound within complex biological systems, such as microbial communities and plant physiology, is an emerging area of research. In microbiology, gluconate is recognized as a common carbon source that can be readily utilized by various microorganisms, supporting their growth and metabolic activities atamanchemicals.com. Its presence in natural environments like honey, fruit, and fermented beverages (e.g., kombucha tea) suggests its role in ecological interactions and fermentation processes atamanchemicals.com. Furthermore, gluconic acid produced by plant-associated microbes, such as Pseudomonas fluorescens, has been shown to influence plant physiology by promoting growth through mechanisms like mineral phosphate solubilization asm.org. While direct roles of this compound within plant metabolic pathways are less extensively documented compared to its role in animal Vitamin C synthesis, its potential involvement in plant stress responses or as a signaling molecule warrants further investigation. Future research will focus on elucidating these complex interactions, mapping the metabolic fate of this compound in diverse environments, and understanding its impact on host physiology and community dynamics.
Innovation in Analytical Methods for Complex Matrices
Advancements in analytical methodologies are crucial for accurately detecting and quantifying this compound within complex matrices, such as biological fluids, fermentation broths, and environmental samples. High-Performance Liquid Chromatography (HPLC) has been a foundational technique for analyzing this compound, particularly in fermentation broths, enabling the monitoring of production processes drugfuture.com. Future innovations are likely to focus on developing more sensitive, selective, and high-throughput analytical techniques. This includes the integration of advanced separation methods with sophisticated detection systems, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to identify and quantify this compound and its metabolites with greater precision, even at low concentrations. Furthermore, the development of rapid enzymatic assays or biosensors could offer on-site or real-time monitoring capabilities, streamlining research and industrial quality control processes.
Conclusion
Gulonic acid is a versatile sugar acid with established roles in fundamental biological processes, particularly Vitamin C biosynthesis, and a growing list of industrial applications. Its natural occurrence, mild chemical properties, and metabolic significance make it a compound of considerable interest. The ongoing research into its novel metabolic pathways, advanced bioprocessing techniques, biocatalytic transformations, interactions within complex biological systems, and analytical detection methods promises to further unlock its potential. As scientific inquiry continues, this compound is poised to play an increasingly important role in fields ranging from human health and nutrition to sustainable industrial chemistry and agriculture.
Compound List
Gulonic acid (also known as gulonate, D-gluconic acid, L-gulonic acid)
Ascorbic acid (Vitamin C)
Glucose
L-sorbose
2-keto-L-gulonic acid (KGA)
L-idonic acid
Glucono delta-lactone
Sodium gluconate
Calcium gluconate
Ferrous gluconate
Quinine gluconate
L-gulonic acid 6-phosphate
Glucose-6-phosphate
6-phosphogluconolactone
6-phosphogluconate dehydrogenase
L-gulonolactone oxidase (GULO)
L-gulonolactone reductase
2,4-diacetylphloroglucinol (B43620) (DAPG)
Pyoluteorin (B1679884) (PLT)
Pseudomonas fluorescens CHA0
Aspergillus niger
Gluconobacter oxydans
KGA-reductase
Gcd (enzyme)
Gad (enzyme)
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing gulonic acid derivatives?
this compound derivatives, such as γ-lactones (e.g., L-gulonic acid-1,4-lactone), require precise synthesis protocols. For lactone formation, refluxing this compound in acidic conditions (e.g., HCl) under controlled temperature (60–80°C) is common. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing α/β anomers) and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .
Q. How can researchers distinguish this compound from structurally similar sugar acids (e.g., gluconic or galactonic acid)?
Analytical differentiation relies on chromatographic and spectroscopic techniques. For instance:
- HPLC with UV detection : Retention times vary due to stereochemical differences.
- Polarimetry : Optical rotation values differ (e.g., D-gulonic acid vs. D-galactonic acid).
- Enzymatic assays : Specific dehydrogenases (e.g., L-gulonolactone oxidase) selectively interact with this compound derivatives in metabolic pathways .
Q. What is this compound’s role in ascorbic acid biosynthesis, and how can this pathway be experimentally validated?
this compound is a precursor in the L-ascorbic acid (vitamin C) biosynthesis pathway. In vitro validation involves:
- Isotopic labeling (e.g., ¹⁴C-labeled D-glucose) to trace conversion to this compound via glucose dehydrogenase.
- Enzyme activity assays (e.g., gulonolactone oxidase) using spectrophotometry to monitor cofactor (NADH/NADPH) oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound stability data across studies?
Stability discrepancies (e.g., pH-dependent degradation) require systematic analysis:
- Controlled degradation studies : Expose this compound to varying temperatures, pH, and light conditions, quantifying degradation products (e.g., 2,3-diketothis compound) via HPLC or differential pulse voltammetry (DPV) .
- Statistical modeling : Apply Arrhenius equations to predict shelf-life under different storage conditions, addressing variability in reported half-lives .
Q. How can researchers optimize this compound’s enzymatic synthesis while minimizing byproducts?
Optimize reaction parameters using design of experiments (DoE):
- Factor screening : Test variables like enzyme concentration, pH, and cofactor availability.
- Response surface methodology (RSM) : Identify optimal conditions for yield maximization.
- Byproduct analysis : Use tandem MS (LC-MS/MS) to detect and quantify intermediates (e.g., gulonolactone) .
Q. What advanced techniques identify this compound degradation products in complex matrices (e.g., biological fluids)?
Q. How do conflicting reports on this compound’s lactone stability inform experimental design?
Conflicting stability data (e.g., lactone ring hydrolysis rates) necessitate:
- Kinetic studies : Monitor lactone stability via time-resolved NMR or circular dichroism (CD) spectroscopy.
- Solvent effects : Test polar vs. non-polar solvents to assess how solvation impacts equilibrium between lactone and open-chain forms .
Methodological Guidance
- Data Presentation : Use IUPAC nomenclature consistently for derivatives (e.g., "L-gulonic acid γ-lactone" instead of abbreviations) .
- Validation : Cross-reference synthesis protocols with peer-reviewed studies (e.g., enzymatic vs. chemical synthesis yields) .
- Critical Analysis : Address literature gaps by integrating metabolomic datasets and mechanistic studies to clarify this compound’s role in redox pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
